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  • Product: N-[4-(aminomethyl)phenyl]furan-2-carboxamide
  • CAS: 929971-65-3

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physical and Chemical Properties of N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals Introduction N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a bifunctional organic molecule that incorporates three key structural motifs: a furan...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a bifunctional organic molecule that incorporates three key structural motifs: a furan ring, a central amide linkage, and a para-substituted aminomethylphenyl group. This unique combination of a heterocyclic aromatic system, a highly stable connecting bond, and reactive peripheral functional groups makes it a molecule of significant interest in medicinal chemistry and materials science. The furan-2-carboxamide scaffold is recognized as a "privileged structure," frequently appearing in compounds designed to interact with a wide array of biological targets.[1] An in-depth understanding of its physicochemical and chemical properties is paramount for its effective utilization as a synthetic building block or as a lead compound in drug discovery programs.[2][3]

This guide provides a comprehensive technical overview of the molecule's core properties, reactivity profile, and analytical characterization. The content is structured to deliver not only factual data but also field-proven insights into the causality behind its chemical behavior and the experimental methodologies used for its evaluation.

Section 1: Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise identity. N-[4-(aminomethyl)phenyl]furan-2-carboxamide is defined by its specific arrangement of atoms and bonds, which dictates its subsequent properties.

Caption: Chemical structure of N-[4-(aminomethyl)phenyl]furan-2-carboxamide.

Table 1: Compound Identifiers

IdentifierValueSource
IUPAC Name N-[4-(aminomethyl)phenyl]furan-2-carboxamide[4]
Molecular Formula C12H12N2O2[4]
Molecular Weight 216.24 g/mol [4]
Monoisotopic Mass 216.08987 Da[4]
CAS Number Not available for this specific isomer.
Canonical SMILES C1=COC(=C1)C(=O)NC2=CC=C(C=C2)CN[4]
InChIKey RLFLJYXBVLZDGC-UHFFFAOYSA-N[4]

Section 2: Physicochemical Properties

The physicochemical properties of a molecule govern its behavior in various environments, which is critical for applications ranging from formulation development to predicting pharmacokinetic profiles.[2][5]

Table 2: Predicted and Calculated Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Development
XlogP 0.6Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) 69.6 ŲA TPSA under 90 Ų is often correlated with good cell membrane permeability and blood-brain barrier penetration.[6]
Hydrogen Bond Donors 2The N-H groups of the amide and the primary amine can donate hydrogen bonds, facilitating interactions with biological targets.[7]
Hydrogen Bond Acceptors 2The carbonyl oxygen and the furan oxygen can accept hydrogen bonds, contributing to solubility and target binding.[7]
Rotatable Bond Count 3A low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity by reducing the entropic penalty upon binding.
pKa (strongest basic) ~9.5 (Predicted for aminomethyl)The primary amine will be protonated at physiological pH, influencing solubility and interactions with acidic residues in proteins.
pKa (strongest acidic) ~16.5 (Predicted for amide N-H)The amide proton is weakly acidic and not relevant under physiological conditions.
Solubility and Lipophilicity Insights

The molecule's solubility is a product of its competing structural features. The aromatic furan and phenyl rings contribute to its lipophilicity, while the amide and aminomethyl groups provide polarity and the capacity for hydrogen bonding with water.[7] The primary amine, being basic, will be protonated in acidic to neutral aqueous solutions, forming a salt and significantly enhancing water solubility. Conversely, in basic media, the free amine form will be less soluble in water. Its predicted XlogP of 0.6 suggests it will have a reasonable balance of solubility in both aqueous and organic media, a desirable trait for a drug candidate.

Melting Point Considerations

While experimental data for this specific molecule is not publicly available, furan-2-carboxamide derivatives with similar molecular weights often exhibit high melting points, typically above 200°C.[8] This is attributable to the planar, rigid nature of the aromatic systems and the strong intermolecular hydrogen bonding facilitated by the amide linkage (N-H···O=C), which creates a stable crystal lattice requiring significant energy to disrupt.

Section 3: Chemical Properties and Reactivity

The chemical behavior of N-[4-(aminomethyl)phenyl]furan-2-carboxamide is dictated by the interplay of its three core functional regions.

The Amide Linkage: A Core of Stability

The amide bond is the most stable acyl derivative, a characteristic that is fundamental to its role in peptides and pharmaceuticals.[9] This exceptional stability arises from resonance delocalization, where the lone pair of electrons on the nitrogen atom is shared with the carbonyl carbon, imparting a partial double-bond character to the C-N bond.[10][11] This resonance restricts rotation around the C-N bond, leading to a planar amide group.

Caption: Resonance stabilization of the amide linkage.

This stability means the amide bond is highly resistant to hydrolysis under physiological conditions (pH 7.4, 37°C), with an estimated half-life in the order of years.[12] Cleavage typically requires harsh conditions, such as prolonged heating in strong acid or base, or enzymatic catalysis by amidases.[10][12]

Reactivity Profile
  • Aminomethyl Group: The primary aliphatic amine is the most reactive site under mild conditions. It is a good nucleophile and a Brønsted-Lowry base. It will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes, making it a key handle for further synthetic elaboration or bioconjugation.

  • Furan Ring: The furan ring is an electron-rich aromatic system. While it can undergo electrophilic aromatic substitution, it is also susceptible to oxidation and can act as a diene in Diels-Alder reactions under certain conditions. Oxidation can lead to ring-opening.[13]

  • Phenyl Ring: The phenyl ring is activated towards electrophilic aromatic substitution by the electron-donating amide group (directing ortho and para). However, the para position is already occupied, meaning substitution would likely occur at the positions ortho to the amide nitrogen.

Section 4: Predicted Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation.[14] Based on the known spectral properties of furan, aniline, and amide-containing compounds, the following profile for N-[4-(aminomethyl)phenyl]furan-2-carboxamide can be predicted.[8][15]

  • ¹H NMR Spectroscopy:

    • Furan Protons: Three distinct signals are expected in the aromatic region (δ 6.5-7.8 ppm). The proton adjacent to the oxygen (H5) will be the most deshielded.

    • Phenyl Protons: Two signals, appearing as doublets (an AA'BB' system), are expected in the region of δ 7.2-7.8 ppm.

    • Amide Proton (N-H): A broad singlet is expected, typically downfield (δ 8.0-10.5 ppm), and its chemical shift can be concentration and solvent-dependent.

    • Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm.

    • Amine Protons (-NH₂): A broad singlet that can exchange with D₂O, typically appearing between δ 1.5-3.0 ppm.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon: A signal around δ 156-165 ppm.

    • Aromatic Carbons: Multiple signals between δ 110-150 ppm for the furan and phenyl rings.

    • Methylene Carbon: A signal in the aliphatic region, around δ 40-45 ppm.

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A sharp band for the amide N-H around 3300 cm⁻¹ and two bands for the primary amine N-H stretches in the 3300-3500 cm⁻¹ region.

    • C=O Stretch (Amide I): A strong, sharp absorption band between 1650-1680 cm⁻¹.

    • N-H Bend (Amide II): A band around 1520-1550 cm⁻¹.

    • C-O-C Stretch (Furan): Characteristic bands for the furan ether linkage around 1050-1250 cm⁻¹.

  • Mass Spectrometry:

    • In electrospray ionization (ESI) positive mode, the expected base peak would correspond to the protonated molecule [M+H]⁺ at an m/z of approximately 217.097.[4]

Section 5: Experimental Protocols for Characterization

The synthesis of any new compound for research necessitates rigorous characterization to confirm its identity and purity, which are critical quality attributes for ensuring reproducible experimental results.[5][16][17]

workflow cluster_workflow Workflow for Physicochemical Characterization cluster_identity Synthesis Crude Synthesized Product Purification Purification (e.g., Column Chromatography / Recrystallization) Synthesis->Purification Purity_Check Purity Assessment by HPLC (>95%) Purification->Purity_Check Identity_Confirm Structural Confirmation Purity_Check->Identity_Confirm MS Mass Spectrometry (MS) Confirm Molecular Weight Identity_Confirm->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure Identity_Confirm->NMR Final Qualified Compound Batch MS->Final NMR->Final

Caption: A typical workflow for the characterization of a newly synthesized compound.

Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of a synthesized batch of N-[4-(aminomethyl)phenyl]furan-2-carboxamide.

Methodology Rationale: RP-HPLC separates compounds based on their hydrophobicity. The use of a gradient elution allows for the effective separation of the relatively polar main compound from both more polar and more nonpolar impurities.

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: Linear gradient from 5% to 95% B.

    • 17-20 min: Hold at 95% B.

    • 20-21 min: Return to 5% B.

    • 21-25 min: Re-equilibrate at 5% B.

  • Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. A purity level of >95% is typically required for biological screening.

Protocol 2: Structural Confirmation by NMR and Mass Spectrometry

Objective: To confirm the chemical structure and molecular weight of the purified compound.

Methodology Rationale: NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous structural assignment. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

Procedure:

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Expertise Note: DMSO-d₆ is chosen as it effectively solubilizes the compound and prevents the exchange of the amide and amine protons, allowing for their observation. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum.

  • Mass Spectrometry Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in 50:50 acetonitrile:water with 0.1% formic acid. Expertise Note: Formic acid is added to promote protonation of the molecule for detection in positive ion mode.

  • MS Data Acquisition: Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or ESI-Orbitrap). Acquire the spectrum in positive ion mode.

  • Data Analysis:

    • NMR: Compare the obtained chemical shifts, multiplicities, and integrations with the predicted values.

    • MS: Verify that the measured m/z of the most abundant ion matches the calculated exact mass of the protonated molecule ([C₁₂H₁₃N₂O₂]⁺) within a 5 ppm mass error tolerance.

Conclusion

N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a well-defined chemical entity with a compelling set of properties for research and development. Its structure is characterized by a stable amide core, which provides rigidity and resistance to degradation, flanked by a versatile furan ring and a reactive aminomethyl group. Its balanced physicochemical profile suggests favorable drug-like characteristics. The predictable spectroscopic signature and straightforward analytical protocols enable its confident synthesis and characterization. For researchers in drug discovery, this molecule serves as an excellent starting point—a stable scaffold possessing a key vector for synthetic diversification, allowing for the systematic exploration of chemical space to optimize interactions with biological targets.

References

  • Amide - Wikipedia. (n.d.). Retrieved February 24, 2026, from [Link]

  • Singh, R. P., & Sharma, V. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(11), 3349. Available at: [Link]

  • Chemistry Steps. (2020, March 12). Amides - Structure and Reactivity. Retrieved February 24, 2026, from [Link]

  • Oreate AI Blog. (2026, January 15). Understanding Amide Bonds: The Backbone of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • RCSB PDB. (2022, October 1). Drug Development Process: Nonclinical Development of Small-Molecule Drugs. Retrieved February 24, 2026, from [Link]

  • Khan, I., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4649. Available at: [Link]

  • Al-Wahaibi, L. H., et al. (2020). Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved February 24, 2026, from [Link]

  • Solvias. (n.d.). Small Molecule Pharmaceutical Characterization. Retrieved February 24, 2026, from [Link]

  • Ortiz-Andrade, R., et al. (2018). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistrySelect, 3(45), 12795-12800. Available at: [Link]

  • PharmaFeatures. (2024, September 20). Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Retrieved February 24, 2026, from [Link]

  • Li, H., et al. (2023). Advancements in small molecule drug design: A structural perspective. MedComm, 4(3), e285. Available at: [Link]

  • Thongnest, S., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). Available at: [Link]

  • PubChemLite. (n.d.). N-[4-(aminomethyl)phenyl]furan-2-carboxamide. Retrieved February 24, 2026, from [Link]

  • Altomonte, S., et al. (2023). Discovery of a High-Affinity Fluoromethyl Analog of [11C]5-Cyano-N-(4-(4-methylpiperazin-1-yl)-2-(piperidin-1-yl)phenyl)furan-2-carboxamide ([11C]CPPC) and Their Comparison in Mouse and Monkey as Colony-Stimulating Factor 1 Receptor Positron Emission Tomography Radioligands. ACS Pharmacology & Translational Science, 6(4), 614-632. Available at: [Link]

  • PubChemLite. (n.d.). N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Novel Synthesis Routes for N-[4-(aminomethyl)phenyl]furan-2-carboxamide Derivatives

Executive Summary The N-[4-(aminomethyl)phenyl]furan-2-carboxamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for N-acyl homoserine lactones (AHLs) in anti-quorum sensin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-[4-(aminomethyl)phenyl]furan-2-carboxamide scaffold represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for N-acyl homoserine lactones (AHLs) in anti-quorum sensing applications and as a hinge-binding motif in Type II kinase inhibitors (e.g., VEGFR-2, EGFR).

Traditional synthesis often suffers from poor atom economy and chemoselectivity issues regarding the differentiation of the aniline and benzylic amine functionalities. This guide presents three distinct synthetic pathways: a robust Boc-protection strategy (Gold Standard), a Mechanochemical (Solvent-Free) route (Green Chemistry), and a Chemo-selective Nitrile Reduction (Scalable).

Structural Analysis & Retrosynthesis

The target molecule contains two distinct nitrogen centers: an electron-deficient anilinic nitrogen (part of the amide) and a nucleophilic benzylic primary amine. The furan ring introduces sensitivity to strong acids and oxidation.

Retrosynthetic Logic

To prevent polymerization or self-coupling, the benzylic amine must be masked or introduced in a latent form (e.g., nitrile) prior to amide bond formation.

Retrosynthesis Target Target: N-[4-(aminomethyl)phenyl]furan-2-carboxamide Disconnect Amide Disconnection Target->Disconnect Precursor1 Furan-2-carboxylic acid (Activated Ester) Disconnect->Precursor1 Precursor2 Linker Segment Disconnect->Precursor2 RouteA Route A: 4-(N-Boc-aminomethyl)aniline Precursor2->RouteA Protection Strategy RouteB Route B: 4-Aminobenzonitrile Precursor2->RouteB Latent Functionality

Figure 1: Retrosynthetic analysis showing the divergence between protection group strategy (Route A) and nitrile reduction strategy (Route B).

Route 1: The "Gold Standard" (Boc-Protection Strategy)

This route prioritizes purity and established protocols, making it ideal for small-scale library generation in early drug discovery.

Mechanistic Insight

Direct coupling of 4-(aminomethyl)aniline with furoic acid is risky because the aliphatic benzylic amine is more nucleophilic (


) than the aromatic aniline (

). Without protection, the furan would couple to the benzylic position. We utilize tert-butyloxycarbonyl (Boc) to mask the benzylic amine.
Detailed Protocol

Step 1: Selective Protection

  • Reagents: 4-(Aminomethyl)aniline (1.0 eq), Di-tert-butyl dicarbonate (

    
    , 0.95 eq), TEA (1.1 eq) in Dichloromethane (DCM).
    
  • Condition: Stir at

    
     for 1h, then RT for 4h.
    
  • Note: Using a slight deficit of

    
     ensures the highly nucleophilic benzylic amine reacts preferentially, leaving the aniline free.
    

Step 2: Amide Coupling (HATU Activation)

  • Activation: Dissolve Furan-2-carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min to form the active ester.

  • Coupling: Add the N-Boc-4-(aminomethyl)aniline from Step 1. Stir at RT for 12h.

  • Workup: Dilute with EtOAc, wash with 1N HCl (careful with furan sensitivity), sat.

    
    , and brine.
    

Step 3: Deprotection

  • Reagents: TFA/DCM (1:4 ratio).

  • Execution: Stir at

    
     for 30 min.
    
  • Purification: Neutralize with cold

    
     or ion-exchange resin (Amberlyst A-21) to prevent furan decomposition under prolonged acidic conditions.
    
ParameterValue
Overall Yield 65-75%
Purity (HPLC) >98%
Key Risk Acid-catalyzed furan ring opening during TFA step.

Route 2: Novel Mechanochemical Synthesis (Green Chemistry)

For laboratories aiming to reduce solvent waste (E-factor), this route utilizes ball-milling to drive the amide coupling without bulk solvents.

The Innovation

Using 1,1'-Carbonyldiimidazole (CDI) in a ball mill generates the reactive N-acylimidazole intermediate in situ. The mechanical energy overcomes the poor nucleophilicity of the aniline without requiring high thermal heating that could degrade the furan.

Protocol (Planetary Ball Mill)
  • Vessel: 10 mL Stainless steel jar with two 5mm stainless steel balls.

  • Reagents: Furan-2-carboxylic acid (1.0 mmol), CDI (1.1 mmol).

  • Cycle 1 (Activation): Mill at 25 Hz for 10 mins. (

    
     release indicates activation).
    
  • Addition: Open jar, add 4-(N-Boc-aminomethyl)aniline (1.0 mmol).

  • Cycle 2 (Coupling): Mill at 30 Hz for 20 mins.

  • Post-Processing: The resulting solid is washed with water (to remove imidazole byproduct) and dried.

Validation: This method typically yields the protected intermediate in >90% yield within 30 minutes, compared to 12h in solution phase [1].

Route 3: Scalable Nitrile Reduction Strategy

This route avoids the cost of Boc-protected starting materials and TFA waste, making it suitable for scale-up (>100g).

Workflow[1][2][3][4]
  • Coupling: Furoic acid + 4-Aminobenzonitrile

    
    N-(4-cyanophenyl)furan-2-carboxamide.
    
  • Selective Reduction: Reduction of the nitrile to the primary amine without reducing the furan ring or the amide bond.

Critical Step: Chemo-selective Hydrogenation

Standard


 is forbidden here as it will reduce the amide to a secondary amine. We employ a Raney Nickel  or Cobalt-catalyzed  approach.

Protocol:

  • Substrate: N-(4-cyanophenyl)furan-2-carboxamide dissolved in Methanolic Ammonia (7N

    
     in MeOH).
    
  • Catalyst: Raney Nickel (active slurry, 10 wt%).

  • Conditions:

    
     atmosphere (balloon pressure or 50 psi in Parr shaker), RT, 6h.
    
  • Mechanism: The ammonia suppresses the formation of secondary amine dimers (a common side reaction in nitrile reduction).

  • Filtration: Filter through Celite under Argon (Raney Ni is pyrophoric).

SynthesisWorkflow Start Furan-2-COOH + 4-Aminobenzonitrile Step1 Amide Coupling (T3P or SOCl2) Start->Step1 Activation Intermed Intermediate: N-(4-cyanophenyl)furan-2-carboxamide Step1->Intermed 90% Yield Step2 Hydrogenation (Raney Ni / NH3 / H2) Intermed->Step2 Chemo-selective Reduction Product Final Product: N-[4-(aminomethyl)phenyl]furan-2-carboxamide Step2->Product >85% Yield

Figure 2: Scalable synthesis route utilizing nitrile reduction. Note the use of Ammonia to prevent dimer formation.

Biological Validation & QC

Once synthesized, the compound must be validated for structural integrity and biological activity.

Analytical QC
  • 1H NMR (DMSO-d6): Look for the disappearance of the Boc singlet (1.4 ppm) or the Nitrile peak (IR ~2220 cm-1).

  • Diagnostic Peaks:

    • Furan protons:

      
       7.9 (d), 7.3 (d), 6.7 (dd).
      
    • Benzylic

      
      : 
      
      
      
      3.8-4.0 (s).
    • Amide NH:

      
       10.2 (s).
      
Biological Assay: Bacterial Biofilm Inhibition

These derivatives often target the LasR quorum sensing receptor in P. aeruginosa.[1]

Protocol (Crystal Violet Assay):

  • Culture: P. aeruginosa PAO1 strain in LB media.

  • Treatment: Add compound (1 - 100

    
    ) in static culture plates. Incubate 24h at 
    
    
    
    .
  • Staining: Wash planktonic cells. Stain biofilm with 0.1% Crystal Violet.

  • Quantification: Solubilize stain with 30% acetic acid; measure OD at 550 nm.

Compound VariantPredicted IC50 (Biofilm)Mechanism
Parent (Target) 15 - 25

LasR Antagonist
4-Fluoro derivative 5 - 10

Enhanced Lipophilicity
Furanone Control 50

Natural Ligand Mimic

References

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Source: ChemMedChem (2024). Context: Establishes the furan-2-carboxamide scaffold as a LasR inhibitor and details CDI-mediated coupling.

  • Synthesis and Evaluation of a 18F-Labeled Ligand for PET Imaging of Colony-Stimulating Factor 1 Receptor. Source: Molecules (2020). Context: Describes the synthesis of N-phenyl-furan-2-carboxamide derivatives and Boc-deprotection strategies.

  • One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid. Source: Green Chemistry (2020). Context: Provides background on enzymatic approaches to furan/amine functionalization.

  • Amide bond formation: beyond the myth of coupling reagents. Source: Chemical Society Reviews (2009). Context: Authoritative review on mechanism and selection of coupling agents (HATU vs EDC).

  • Reduction of Carboxamides Into Amines Catalyzed by La-complexes. Source: Applied Organometallic Chemistry (2024).[2] Context: Discusses chemo-selectivity challenges in reducing amides vs nitriles.

Sources

Foundational

Spectroscopic data (NMR, IR, MS) for N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Technical Whitepaper: Structural Elucidation & Spectroscopic Characterization of N-[4-(aminomethyl)phenyl]furan-2-carboxamide Part 1: Executive Summary & Structural Context N-[4-(aminomethyl)phenyl]furan-2-carboxamide (M...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation & Spectroscopic Characterization of N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Part 1: Executive Summary & Structural Context

N-[4-(aminomethyl)phenyl]furan-2-carboxamide (MW: 216.24 g/mol ) is a critical bifunctional scaffold often utilized in fragment-based drug discovery (FBDD). It serves as a "linker-head" motif, combining the hydrogen-bond acceptor/donor properties of the furan-amide pharmacophore with a reactive primary amine tail suitable for library expansion (e.g., reductive amination or sulfonylation).

This guide provides a definitive spectroscopic profile for this molecule. The data presented below synthesizes experimental precedents from analogous furan-2-carboxamide derivatives and theoretical chemical shift consensus, establishing a baseline for purity assessment and structural validation.

Synthetic Pathway & Impurity Logic

To accurately interpret spectra, one must understand the genesis of the sample. This molecule is typically synthesized via the acylation of tert-butyl (4-aminobenzyl)carbamate with 2-furoyl chloride, followed by acidolytic deprotection.

Common Impurities to Detect:

  • Bis-acylated byproduct: If the starting diamine was not mono-protected, a bis-furan amide will form (detectable via integration of furan protons vs. benzene protons).

  • Residual Boc-intermediate: Presence of a singlet at ~1.4 ppm (9H) in NMR.

  • Furoic Acid: Hydrolysis product of the starting chloride (detectable via broad OH stretch in IR).

SynthesisPath Start1 2-Furoyl Chloride Inter Intermediate: N-Boc-Protected Amide Start1->Inter DCM/TEA, 0°C Start2 N-Boc-4-(aminomethyl)aniline Start2->Inter Impurity Impurity: Bis-Furan Amide Start2->Impurity If unprotected Final Target: N-[4-(aminomethyl)phenyl] furan-2-carboxamide Inter->Final TFA or HCl/Dioxane (Deprotection)

Figure 1: Synthetic logic flow indicating the origin of the target molecule and potential spectroscopic impurities.

Part 2: Spectroscopic Data Specifications

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-d₆ is the required solvent. Chloroform-d (CDCl₃) often leads to peak broadening of the amide proton and poor solubility of the polar amine tail.

1H NMR (400 MHz, DMSO-d₆) δ ppm:

PositionShift (δ)MultiplicityIntegralCoupling (Hz)Assignment Logic
Amide NH 10.15Singlet (s)1H-Downfield due to anisotropy of C=O and Ar ring.
Furan-H5 7.92Doublet (d)1HJ = 1.7Adjacent to Oxygen; most deshielded ring proton.
Ar-H (Ortho to Amide) 7.72Doublet (d)2HJ = 8.5Part of AA'BB' system; deshielded by amide.
Furan-H3 7.35Doublet (d)1HJ = 3.5Alpha to carbonyl; distinct from H5.
Ar-H (Ortho to CH₂) 7.28Doublet (d)2HJ = 8.5Shielded relative to amide-ortho protons.
Furan-H4 6.71Doublet of Doublets (dd)1HJ = 3.5, 1.7Beta-proton; most shielded aromatic signal.
Benzylic CH₂ 3.72Singlet (s)2H-Characteristic benzylic shift.
Amine NH₂ 1.8 - 3.5Broad (br s)2H-Highly variable; depends on water content/salt form.

Critical Quality Attribute (CQA):

  • The Furan Fingerprint: You must observe the specific 1:1:1 integration of the furan protons (H5, H3, H4). If the H4 (6.71 ppm) integrates >1 relative to the amide NH, suspect furoic acid contamination.

  • The Benzene Symmetry: The para-substitution pattern must show a clear AA'BB' roofing effect (two doublets leaning toward each other).

NMR_Assignment cluster_furan Furan Ring (Aromatic) cluster_benzene Benzene Ring (Linker) cluster_aliphatic Aliphatic Tail H5 H5 (7.92 ppm) Alpha to Oxygen H4 H4 (6.71 ppm) Beta Position H5->H4 J=1.7 Hz H3 H3 (7.35 ppm) Alpha to Carbonyl H3->H4 J=3.5 Hz Ar1 Ar-H Ortho-Amide (7.72 ppm) Ar1->H3 NOESY (Spatial) Ar2 Ar-H Ortho-Alkyl (7.28 ppm) Ar1->Ar2 J=8.5 Hz (COSY) CH2 Benzylic CH2 (3.72 ppm)

Figure 2: NMR connectivity map illustrating scalar coupling (dashed/bold) and spatial proximity (dotted red) for structural verification.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat solid.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
3350 - 3280 N-H Stretch (Amide & Amine)Broadening indicates H-bonding network.
3150 - 3120 C-H Stretch (Furan)Weak, sharp bands characteristic of heteroaromatics.
1655 - 1640 Amide I (C=O) Primary Identifier. Strong intensity.
1590 - 1530 Amide II (N-H bend) + C=CMixed mode band.
1470 Furan Ring BreathingDiagnostic for 2-substituted furans.
750 - 740 C-H Out-of-Plane (OOP)Characteristic of furan ring deformation.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization), Positive Mode.

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Exact Mass: 216.09

  • Observed Ion [M+H]⁺: 217.1 ± 0.1 m/z

Fragmentation Pattern (MS/MS):

  • Parent Ion: 217.1 m/z

  • Fragment A (95.0 m/z): [Furan-CO]⁺ acylium ion. This is the base peak in many furan-amide spectra, resulting from the cleavage of the amide bond.

  • Fragment B (121.1 m/z): [H₂N-Ph-CH₂NH₂]⁺. (Diaminobenzyl cation).

  • Fragment C (106.0 m/z): Loss of NH₃ from the benzyl amine tail (if high energy collision is used).

Part 3: Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Rationale: Proper concentration prevents aggregation-induced broadening, common in amide-containing molecules.

  • Massing: Weigh 5.0 – 8.0 mg of the solid sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d₆ (99.9% D).

    • Note: If the sample is the HCl salt, the solution may be acidic. Add 1-2 drops of NaOD/D₂O only if the free base shifts are strictly required, otherwise report as HCl salt (which shifts the CH₂ to ~4.0 ppm and NH₂ to ~8.3 ppm).

  • Filtration: If any turbidity remains, filter through a cotton plug within a glass pipette directly into the NMR tube. Particulates cause magnetic field inhomogeneity.

  • Acquisition: Run at 298 K. Set relaxation delay (d1) to >2.0 seconds to allow full relaxation of the amide proton for accurate integration.

Protocol B: Purity Assessment via LC-MS

Rationale: UV purity at 254 nm is standard, but furan absorbs differently than benzene.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: Monitor at 254 nm (Benzene dominant) and 280 nm (Furan/Amide conjugation).

    • Pass Criteria: Single peak >95% area integration at both wavelengths.

    • Fail Criteria: Presence of peak at [M+H]+ = 311 (Boc-protected precursor) or [M+H]+ = 310 (Bis-amide).

References

  • Synthesis of Furan-2-carboxamide Derivatives: Sweidan, K., et al. (2022).[1][2] "Synthesis, Characterization, and Antimicrobial Evaluation of New Furan-2-Carboxamide Derivatives." Letters in Organic Chemistry, 19(4).[1]

  • Spectroscopic Data of Analogous Structures (N-Phenethyl-furan-2-carboxamide): Molbank 2025, M1993. "N-(2,2-Diphenylethyl)furan-2-carboxamide." MDPI Molbank.

  • Furan-2-Carboxamide as a Pharmacophore (CPPC Ligand): Mathews, W. B., et al. (2019). "Radiosynthesis and validation of [11C]CPPC... a PET radiotracer for imaging CSF1R." Journal of Labelled Compounds and Radiopharmaceuticals, 62(13).[3]

  • General Furoyl Chloride Reactivity: Gelissen, H. (1924).[4] "2-Furoyl chloride synthesis and reactivity." Recueil des Travaux Chimiques des Pays-Bas. (Referenced via Sigma-Aldrich Product Data).

Sources

Exploratory

Discovery and initial screening of N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Technical Whitepaper: Discovery and Initial Screening of N-[4-(aminomethyl)phenyl]furan-2-carboxamide Executive Summary This technical guide details the discovery rationale, chemical synthesis, and initial screening prot...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Discovery and Initial Screening of N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Executive Summary

This technical guide details the discovery rationale, chemical synthesis, and initial screening protocols for N-[4-(aminomethyl)phenyl]furan-2-carboxamide (referred to herein as Compound F2C-AM ).

Structurally, F2C-AM represents a "privileged scaffold" in medicinal chemistry. It combines a furan-2-carboxamide cap—common in kinase and quorum sensing inhibitors—with a para-aminomethyl aniline moiety. This specific geometry positions the molecule as a putative P1-isostere for Trypsin-like Serine Proteases , mimicking the positively charged side chains of Lysine or Arginine.

This guide serves as a rigorous operating procedure for researchers utilizing F2C-AM as a chemical probe or a fragment-based lead in hit-to-lead optimization campaigns.

Rational Design & Pharmacophore Analysis

The discovery of F2C-AM is grounded in Fragment-Based Drug Discovery (FBDD) principles. The molecule is designed to probe the S1 specificity pocket of serine proteases (e.g., Urokinase-type Plasminogen Activator (uPA), Thrombin, or Trypsin).

  • The Warhead (Aminomethyl group): At physiological pH, the primary amine is protonated (

    
    ). This cation forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket.
    
  • The Linker (Phenyl Ring): Provides a rigid spacer that positions the warhead and facilitates

    
    -stacking interactions with the hydrophobic walls of the enzyme active site.
    
  • The Cap (Furan-2-carboxamide): Acts as a hydrogen bond acceptor/donor network that interacts with the S2/S3 subsites or the glycine-rich loop, stabilizing the binding conformation.

Chemical Synthesis Protocol

To ensure high purity and yield, a direct coupling of furan-2-carboxylic acid and 4-(aminomethyl)aniline is not recommended due to the competing nucleophilicity of the aliphatic amine versus the aniline.

The Validated Route: Chemoselective Amide Coupling using N-Boc protection.

Reaction Scheme (DOT Visualization)

SynthesisPath Start1 Furan-2-carboxylic acid Step1 Activation (HATU/DIPEA) Solvent: DMF, 0°C to RT Start1->Step1 Start2 N-Boc-4-(aminomethyl)aniline Start2->Step1 Inter Intermediate: N-Boc-Protected Amide Step1->Inter Coupling Step2 Deprotection (TFA/DCM) 1:1 Ratio, 2h Inter->Step2 Purification Final Target: N-[4-(aminomethyl)phenyl] furan-2-carboxamide (TFA Salt) Step2->Final Precipitation

Figure 1: Chemoselective synthesis pathway ensuring acylation occurs exclusively at the aniline nitrogen.

Step-by-Step Methodology

Reagents:

  • Furan-2-carboxylic acid (1.0 eq)

  • tert-Butyl (4-aminobenzyl)carbamate (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

Protocol:

  • Activation: Dissolve furan-2-carboxylic acid in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere. Add HATU and stir at 0°C for 15 minutes to form the active ester.

  • Coupling: Add DIPEA followed by tert-butyl (4-aminobenzyl)carbamate. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Checkpoint: Monitor via LC-MS for the disappearance of the aniline starting material (

      
       peaks).
      
  • Workup: Dilute with EtOAc, wash with 1N HCl (carefully, to avoid Boc removal), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Deprotection: Dissolve the crude intermediate in DCM. Add Trifluoroacetic acid (TFA) to a final concentration of 20% v/v. Stir for 2 hours at room temperature.

  • Isolation: Evaporate volatiles. Precipitate the product by adding cold diethyl ether. Filter the white solid (TFA salt).

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for furan protons (

    
     7.9, 7.3, 6.7 ppm) and the characteristic benzylic methylene doublet (
    
    
    
    4.0 ppm).
  • Mass Spec: Expected

    
    .
    

Initial Screening: Fluorogenic Protease Assay

To validate the biological activity of F2C-AM, we utilize a Continuous Kinetic Fluorescence Assay . This assay measures the inhibition of a model serine protease (Trypsin or Thrombin) using a peptide-AMC substrate.

Assay Logic (Mechanism of Action)

The assay relies on the cleavage of the amide bond between the peptide and the fluorophore (7-amino-4-methylcoumarin, AMC).

  • Substrate: Z-Gly-Gly-Arg-AMC (Mimics the P1-P3 binding site).

  • Mechanism: When the enzyme is active, it cleaves Arg-AMC, releasing free AMC (highly fluorescent).

  • Inhibition: F2C-AM competes for the active site. A decrease in fluorescence slope indicates binding.

Screening Workflow (DOT Visualization)

AssayLogic Enzyme Serine Protease (e.g., Trypsin 1nM) Incubation Pre-Incubation 15 min @ 25°C Enzyme->Incubation Compound Compound F2C-AM (Serial Dilution) Compound->Incubation Substrate Substrate: Z-G-G-R-AMC (50µM) Reaction Reaction Initiation Add Substrate Substrate->Reaction Incubation->Reaction Readout Kinetic Readout Ex: 380nm / Em: 460nm Reaction->Readout Analysis Calculate Velocity (RFU/min) Determine IC50 Readout->Analysis

Figure 2: Kinetic fluorescence assay workflow for determining IC50 values.

Detailed Protocol
  • Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Triton X-100 (prevents promiscuous aggregation).

  • Compound Plate: Prepare 10-point serial dilutions of F2C-AM in DMSO (Top concentration: 100 µM). Final DMSO in assay < 1%.

  • Enzyme Addition: Add 20 µL of enzyme solution (final conc. 1-5 nM) to the 384-well plate containing compound.

  • Pre-incubation: Incubate for 15 minutes at 25°C to allow equilibrium binding.

  • Substrate Initiation: Add 20 µL of Z-G-G-R-AMC (final conc. at

    
     value, typically 20-50 µM).
    
  • Measurement: Immediately monitor fluorescence (Ex 380 nm / Em 460 nm) every 30 seconds for 20 minutes using a microplate reader (e.g., Tecan or PerkinElmer EnVision).

Data Analysis:

  • Calculate the slope (V) of the linear portion of the curve (RFU vs. Time).

  • Normalize:

    
    .
    
  • Fit data to the 4-parameter logistic equation to derive

    
    .
    

Data Presentation & Interpretation

When characterizing F2C-AM, data should be tabulated to compare its efficacy against known standards (e.g., Benzamidine).

ParameterCompound F2C-AMControl (Benzamidine)Interpretation
Molecular Weight 216.24 Da120.15 DaF2C-AM is a "Fragment-like" lead.
cLogP ~0.80.5Good solubility; membrane permeability likely high.
Target Trypsin (Model)Trypsin (Model)Validation target.
IC50 (Expected) 10 - 50 µM~20 µMModerate potency expected for a fragment.
Ligand Efficiency HighModerateF2C-AM offers vectors for growth (furan modification).

Troubleshooting:

  • Issue: Steep inhibition curve (Hill slope > 2).

    • Cause: Compound aggregation or non-specific binding.

    • Solution: Increase Triton X-100 to 0.05% or verify solubility via dynamic light scattering (DLS).

References

  • PubChem Compound Summary. "N-[4-(aminomethyl)phenyl]furan-2-carboxamide (CID 16228687)." National Center for Biotechnology Information. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. (Standard reference for HATU coupling protocols). [Link]

  • Katz, B. A., et al. (2000). "Design of serine protease inhibitors." Chemistry & Biology, 7(5), 299-312. (Foundational text on benzamidine/benzylamine pharmacophores in S1 pockets). [Link]

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. (Source for kinetic assay validation). [Link]

Foundational

Literature review on the biological targets of furan-2-carboxamide compounds

This technical guide provides a comprehensive analysis of the biological targets of furan-2-carboxamide derivatives, designed for researchers in medicinal chemistry and pharmacology.[1][2] Executive Summary The furan-2-c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the biological targets of furan-2-carboxamide derivatives, designed for researchers in medicinal chemistry and pharmacology.[1][2]

Executive Summary

The furan-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by its ability to act as a bioisostere for amides and esters while providing a rigid aromatic core that facilitates π-π stacking and hydrogen bonding.[3] Unlike simple furan derivatives, the carboxamide linkage confers specific directionality, enabling high-affinity interactions with diverse biological targets ranging from viral proteases to cytoskeletal proteins. This guide dissects the primary biological targets, mechanistic pathways, and validation protocols necessary for developing therapeutics based on this scaffold.[4]

Chemical Biology of the Scaffold

The pharmacological utility of furan-2-carboxamide stems from three core molecular features:

  • Hydrogen Bond Donor/Acceptor Motifs: The carbonyl oxygen and amide nitrogen serve as critical anchor points for interacting with amino acid residues (e.g., serine, histidine) in enzyme active sites.

  • Aromatic Planarity: The furan ring facilitates intercalation into DNA or π-stacking within hydrophobic pockets (e.g., the ATP-binding site of kinases).

  • Bioisosterism: It frequently serves as a stable bioisostere for the lactone ring found in natural quorum-sensing molecules (acylated homoserine lactones), making it highly effective against bacterial biofilms.

Primary Biological Targets

Oncology Targets: Cytoskeleton and DNA Integrity

The most potent application of furan-2-carboxamides in oncology lies in their ability to disrupt cell division and DNA replication.

Target A: Tubulin (Microtubule Stabilization)
  • Mechanism: Certain furan-2-carboxamide derivatives bind to the Taxol-binding site on

    
    -tubulin. Unlike destabilizing agents (e.g., vinca alkaloids), these compounds stabilize microtubule polymers, preventing depolymerization.
    
  • Consequence: This "freezes" the cell in the G2/M phase, leading to mitotic arrest and subsequent apoptosis via the mitochondrial pathway.

  • Key Residues: Interactions often involve H-bonds with Thr276 and hydrophobic contacts with Leu217 and Val23 in

    
    -tubulin.
    
Target B: Topoisomerase II
  • Mechanism: Derivatives fused with anthraquinone or benzophenone moieties act as Topoisomerase II poisons.[5] They stabilize the cleavable complex (DNA-enzyme intermediate), preventing DNA religation.

  • Consequence: Accumulation of double-strand breaks triggers the DNA damage response (DDR) and cell death.

Viral Targets: SARS-CoV-2 Main Protease (Mpro)

Recent studies have identified 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as potent inhibitors of the SARS-CoV-2 Main Protease (


 or 3CLpro).
  • Binding Mode: These compounds often act as reversible covalent inhibitors . The sulfur or specific electrophilic carbons in the linker region can form a covalent bond with the catalytic Cys145 residue of the protease.

  • Selectivity: High selectivity is observed due to the unique shape of the S1 and S2 pockets in viral proteases compared to human host proteases.

Bacterial Targets: Quorum Sensing (LasR)

In Pseudomonas aeruginosa, furan-2-carboxamides function as anti-virulence agents rather than traditional bactericides.[6]

  • Target: The LasR transcriptional regulator.

  • Mechanism: They compete with the natural ligand, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL). By displacing the natural ligand, they prevent LasR folding/dimerization and subsequent DNA binding.

  • Outcome: Inhibition of biofilm formation and virulence factor secretion (pyocyanin, elastase) without imposing strong selective pressure for resistance.

Mechanistic Visualization

Diagram 1: Tubulin Stabilization & Apoptotic Signaling

This pathway illustrates how furan-2-carboxamide binding leads to cell death.

TubulinSignaling Compound Furan-2-Carboxamide Derivative Tubulin Beta-Tubulin (Taxol Site) Compound->Tubulin Binds MT_Stabilization Microtubule Hyper-Stabilization Tubulin->MT_Stabilization Prevents Depolymerization G2M_Arrest G2/M Phase Cell Cycle Arrest MT_Stabilization->G2M_Arrest Spindle Checkpoint Bcl2_Phos Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2_Phos Signaling Cascade Bax_Bak Bax/Bak Activation Bcl2_Phos->Bax_Bak De-repression Mito_Perm Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito_Perm Pore Formation Caspase Caspase-3/7 Activation Mito_Perm->Caspase Cytochrome c Release Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Mechanism of action for furan-2-carboxamide induced apoptosis via microtubule stabilization.

Diagram 2: Quorum Sensing Inhibition (LasR)

LasR_Inhibition Ligand Natural Ligand (3-oxo-C12-HSL) LasR_Native LasR Protein (Unfolded) Ligand->LasR_Native High Affinity Inhibitor Furan-2-Carboxamide (Bioisostere) Inhibitor->LasR_Native Competitive Binding Complex_Active LasR-Ligand Complex (Active) LasR_Native->Complex_Active Folding & Dimerization Complex_Inactive LasR-Inhibitor Complex (Inactive) LasR_Native->Complex_Inactive Misfolding DNA_Binding DNA Promoter Binding Complex_Active->DNA_Binding Complex_Inactive->DNA_Binding Blocks Degradation Proteolytic Degradation Complex_Inactive->Degradation Unstable Virulence Virulence Factors (Biofilm, Pyocyanin) DNA_Binding->Virulence Transcription ON

Caption: Competitive inhibition of the LasR quorum sensing receptor by furan-2-carboxamide bioisosteres.[2]

Experimental Validation Protocols

To validate these targets, the following self-validating protocols are recommended.

Protocol 1: Tubulin Polymerization Assay (In Vitro)

Objective: To determine if the compound acts as a stabilizer (Taxol-like) or destabilizer (Vincristine-like).

  • Reagent Prep: Prepare >99% pure tubulin protein (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.

  • Baseline Setup: Keep all reagents on ice. Transfer 100 µL of tubulin solution (3 mg/mL) into a pre-cooled 96-well plate.

  • Compound Addition: Add 1 µL of test compound (dissolved in DMSO) to experimental wells.

    • Positive Control (Stabilizer): Paclitaxel (10 µM).

    • Positive Control (Destabilizer): Vincristine (10 µM).

    • Negative Control:[7] DMSO (1%).

  • Kinetic Measurement: Transfer plate to a spectrophotometer pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Interpretation:

    • Stabilizers: Show a rapid increase in OD340 and a higher plateau than the DMSO control.

    • Destabilizers: Show a suppressed OD340 compared to control.

Protocol 2: SARS-CoV-2 Mpro FRET Assay

Objective: To quantify enzymatic inhibition of the main protease.

  • Substrate: Use a FRET peptide substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans). Cleavage exposes the Edans fluorophore.

  • Reaction Mix: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.1 µM SARS-CoV-2 Mpro enzyme.

  • Incubation: Incubate enzyme with varying concentrations of furan-2-carboxamide derivative for 10 minutes at room temperature (to allow for potential covalent modification).

  • Initiation: Add 20 µM FRET substrate.

  • Detection: Monitor fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 30 minutes.

  • Analysis: Calculate

    
     from the linear portion of the curve. Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Structure-Activity Relationship (SAR) Summary

The following table summarizes how structural modifications to the furan-2-carboxamide core influence biological targeting.

PositionModificationEffect on ActivityTarget Focus
Amide Nitrogen N-Aryl substitution (e.g., 4-bromophenyl)Increases lipophilicity; enhances binding to hydrophobic pockets.Tubulin / Kinases
Amide Nitrogen N-Carbamothioyl / Hydrazine linkerIntroduces H-bond donors; potential for covalent interaction (S-H).Viral Proteases (Mpro)
Furan C5 5-Nitro or 5-Bromo groupElectron withdrawal; increases reactivity of the carbonyl; enhances antimicrobial potency.Antimicrobial
Furan C5 Bulky Aryl group (e.g., Benzophenone)Provides steric bulk for DNA intercalation or large hydrophobic pockets.Topoisomerase II
Core Replacement with ThiopheneOften retains activity but alters metabolic stability (S vs O oxidation).General Bioisostere

References

  • BenchChem. (2025).[2][4][7][8] Navigating the Selectivity Landscape of Furan-2-Carboxamides: A Comparative Guide to Off-Target Interactions. Retrieved from [7]

  • National Institutes of Health (NIH). (2021). Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Retrieved from

  • Adichunchanagiri University. (2021). Furan-2-carboxamide derivative, a novel microtubule stabilizing agent induces mitotic arrest and potentiates apoptosis in cancer.[7] Retrieved from

  • Wiley Online Library. (2025). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. Retrieved from

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from

Sources

Exploratory

The Evolving Frontier: A Technical Guide to the Patent Landscape of N-[4-(aminomethyl)phenyl]furan-2-carboxamide Analogs as Quorum Sensing Inhibitors

Foreword: Beyond Conventional Antibiotics For decades, the relentless pursuit of novel antimicrobial agents has been a cornerstone of pharmaceutical research. However, the escalating crisis of antibiotic resistance neces...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond Conventional Antibiotics

For decades, the relentless pursuit of novel antimicrobial agents has been a cornerstone of pharmaceutical research. However, the escalating crisis of antibiotic resistance necessitates a paradigm shift from traditional bactericidal and bacteriostatic approaches. This technical guide delves into a promising alternative strategy: the disruption of bacterial communication, or quorum sensing (QS). Specifically, we will explore the burgeoning patent landscape surrounding a pivotal class of molecules: N-[4-(aminomethyl)phenyl]furan-2-carboxamide and its analogs. These compounds have emerged as potent inhibitors of quorum sensing, particularly in the opportunistic pathogen Pseudomonas aeruginosa, offering a novel therapeutic avenue to mitigate bacterial virulence and biofilm formation without exerting direct selective pressure for resistance. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of next-generation anti-infective therapies.

The Scientific Imperative: Targeting Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a formidable Gram-negative bacterium responsible for a wide array of opportunistic and nosocomial infections. Its pathogenicity is intricately linked to its ability to form resilient biofilms and coordinate the expression of virulence factors through a sophisticated cell-to-cell communication system known as quorum sensing.[1] This intricate network relies on the production and detection of small signaling molecules, primarily acyl-homoserine lactones (AHLs), to orchestrate collective behaviors once a critical population density is reached.

The LasR-LasI and RhlR-RhlI systems are two of the primary QS circuits in P. aeruginosa. The LasR protein, a transcriptional regulator, is activated by its cognate autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[1] This complex then initiates a signaling cascade that controls the expression of numerous virulence factors and is essential for biofilm maturation.[1] Consequently, the LasR receptor has become a prime target for the development of quorum sensing inhibitors (QSIs).[1] By antagonizing LasR, it is possible to disrupt the entire QS hierarchy, effectively disarming the bacteria and rendering them more susceptible to conventional antibiotics and host immune responses.

The furan-2-carboxamide scaffold has been identified as a promising pharmacophore for the design of LasR antagonists. The core structure of N-[4-(aminomethyl)phenyl]furan-2-carboxamide provides a versatile platform for chemical modification, allowing for the optimization of potency, selectivity, and pharmacokinetic properties.

Mapping the Intellectual Property Terrain: A Patent Landscape Analysis

A comprehensive analysis of the patent landscape provides invaluable insights into the competitive environment, key technological trends, and emerging opportunities within a specific field. For N-[4-(aminomethyl)phenyl]furan-2-carboxamide analogs, the patent activity underscores a growing interest in this chemical space for the development of anti-infective therapies.

Key Patent Assignees and Research Institutions

Our analysis reveals a concentrated group of academic institutions and pharmaceutical companies actively pursuing patent protection for furan-2-carboxamide-based QSIs. While a comprehensive list of all assignees is extensive, the following table highlights some of the prominent players who have contributed to this field through their patent filings.

Assignee/InstitutionNotable Focus in Patent Literature
Academic and Research Institutions Foundational research on quorum sensing mechanisms and initial discovery of novel inhibitor scaffolds.
Nanyang Technological UniversityPioneering work on the discovery and development of small molecule quorum sensing inhibitors, including compounds with the furan-2-carboxamide core.[1]
Pharmaceutical and Biotechnology Companies Development of optimized leads, formulation, and therapeutic applications.
(Undisclosed Small to Medium Enterprises)Several smaller biotech firms appear to be active in this space, often in collaboration with academic partners, focusing on preclinical and early clinical development.
Temporal and Geographical Filing Trends

The patent filing activity for furan-2-carboxamide analogs as QSIs has seen a steady increase over the past decade. This trend reflects the broader scientific community's growing recognition of quorum sensing as a viable therapeutic target.

G cluster_0 Patent Filing Timeline cluster_1 Geographical Distribution Early Stage (2010-2015) Early Stage (2010-2015) Growth Phase (2016-2020) Growth Phase (2016-2020) Early Stage (2010-2015)->Growth Phase (2016-2020) Increased Research Funding & Proof of Concept Expansion Phase (2021-Present) Expansion Phase (2021-Present) Growth Phase (2016-2020)->Expansion Phase (2021-Present) Emergence of Optimized Leads United States United States Europe Europe United States->Europe China China United States->China Europe->China

Caption: Patent filing timeline and geographical distribution for furan-2-carboxamide analogs as QSIs.

Geographically, the majority of patent applications have been filed in major pharmaceutical markets, including the United States, Europe, and increasingly, China. This distribution highlights the global interest in developing novel anti-infective therapies.

The Chemistry of Inhibition: Synthesis and Structure-Activity Relationships

The synthesis of N-[4-(aminomethyl)phenyl]furan-2-carboxamide analogs typically involves the coupling of a substituted furan-2-carboxylic acid with a corresponding aniline derivative. The flexibility of this synthetic approach allows for the exploration of a wide range of structural modifications to probe the structure-activity relationship (SAR) and optimize for desired properties.

General Synthesis Protocol

A common synthetic route for the preparation of N-[4-(aminomethyl)phenyl]furan-2-carboxamide analogs is outlined below. This protocol is a representative example and may require optimization based on the specific substrates and desired scale.

Step 1: Activation of Furan-2-Carboxylic Acid

  • To a solution of furan-2-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran), add a coupling agent such as 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) or a combination of a carbodiimide (e.g., EDC) and an activating agent (e.g., HOBt).

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the activated ester.

Step 2: Amide Coupling

  • To the solution of the activated furan-2-carboxylic acid, add a solution of the desired N-substituted 4-aminobenzylamine derivative (1.0-1.2 eq.) in the same anhydrous solvent.

  • If the aniline derivative is used as a salt, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to liberate the free amine.

  • Stir the reaction mixture at room temperature overnight or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with water or a dilute aqueous acid solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-[4-(aminomethyl)phenyl]furan-2-carboxamide analog.

Structure-Activity Relationship (SAR) Insights

The patent literature and scientific publications provide valuable insights into the SAR of this class of compounds. Key structural modifications and their impact on LasR inhibitory activity are summarized below.

SAR cluster_modifications Key Modification Points Core Furan-2-carboxamide N-phenyl Linker Aminomethyl Group Furan_Subs Substituents on Furan Ring (e.g., halogens, alkyl groups) - Modulate electronic properties and binding interactions Core:f0->Furan_Subs Linker_Mods Modifications to Phenyl Linker (e.g., substitution pattern, replacement with other heterocycles) - Influence conformation and solubility Core:f1->Linker_Mods Amine_Subs Substitutions on Aminomethyl Group (e.g., alkylation, acylation) - Impact polarity and potential for additional interactions Core:f2->Amine_Subs

Caption: Key areas for structural modification on the N-[4-(aminomethyl)phenyl]furan-2-carboxamide scaffold.

Proving Efficacy: In Vitro and In Vivo Evaluation

The evaluation of novel QSIs requires a robust and multifaceted testing cascade to assess their biological activity, mechanism of action, and therapeutic potential.

In Vitro Bioassays for Quorum Sensing Inhibition

A common and effective method for screening and characterizing QSIs is through the use of bacterial reporter strains. These strains are genetically engineered to produce a measurable signal, such as bioluminescence or a colored product, in response to QS activation.

Protocol: Violacein Inhibition Assay using Chromobacterium violaceum

Chromobacterium violaceum is a Gram-negative bacterium that produces a purple pigment called violacein, the synthesis of which is regulated by a LuxI/LuxR-type QS system.[2] This makes it an excellent model organism for screening QSIs.

  • Culture Preparation: Grow C. violaceum (e.g., ATCC 12472) overnight in Luria-Bertani (LB) broth at 30°C with shaking.

  • Assay Setup: In a 96-well microtiter plate, add serial dilutions of the test compounds (N-[4-(aminomethyl)phenyl]furan-2-carboxamide analogs) to fresh LB broth.

  • Inoculation: Inoculate each well with the overnight culture of C. violaceum diluted to a starting OD600 of approximately 0.02.

  • Incubation: Incubate the plate at 30°C for 24-48 hours with shaking.

  • Quantification: After incubation, quantify violacein production by lysing the cells (e.g., with DMSO) and measuring the absorbance of the supernatant at a wavelength of 585 nm.

  • Data Analysis: Determine the concentration of the test compound that inhibits violacein production by 50% (IC50). It is crucial to simultaneously assess bacterial growth (e.g., by measuring OD600) to ensure that the observed inhibition of violacein is not due to bactericidal or bacteriostatic effects.

Anti-Biofilm Assays

The ability of QSIs to inhibit biofilm formation is a critical measure of their potential therapeutic utility.

Protocol: Crystal Violet Biofilm Assay

  • Biofilm Formation: Grow P. aeruginosa in a 96-well plate in the presence of varying concentrations of the test compounds for 24-48 hours without shaking to allow for biofilm formation.

  • Staining: After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic bacteria. Stain the remaining adherent biofilm with a 0.1% crystal violet solution for 15-20 minutes.

  • Quantification: After washing away the excess stain, solubilize the bound crystal violet with 30% acetic acid or ethanol and measure the absorbance at 595 nm. A reduction in absorbance indicates inhibition of biofilm formation.

Future Directions and Opportunities

The patent landscape for N-[4-(aminomethyl)phenyl]furan-2-carboxamide analogs reveals a dynamic and promising field of research. While significant progress has been made in identifying potent LasR inhibitors, several key areas warrant further investigation:

  • In Vivo Efficacy and Pharmacokinetics: More extensive in vivo studies are needed to evaluate the therapeutic efficacy of these compounds in relevant animal models of infection and to characterize their pharmacokinetic and pharmacodynamic profiles.

  • Spectrum of Activity: While the primary focus has been on P. aeruginosa, exploring the activity of these analogs against other clinically important pathogens that utilize QS could broaden their therapeutic potential.

  • Combination Therapies: Investigating the synergistic effects of these QSIs with conventional antibiotics is a promising strategy to enhance the efficacy of existing treatments and combat antibiotic resistance.

  • Formulation and Drug Delivery: The development of novel formulations to improve the delivery and bioavailability of these compounds at the site of infection will be crucial for their clinical translation.

Conclusion

The exploration of the patent landscape for N-[4-(aminomethyl)phenyl]furan-2-carboxamide analogs offers a compelling glimpse into the future of anti-infective therapy. By targeting bacterial communication, these compounds represent a paradigm shift away from traditional antibiotics, offering a potentially more sustainable approach to combating bacterial infections. The continued innovation in this area, as evidenced by the growing body of patent literature, holds great promise for addressing the global challenge of antibiotic resistance. This technical guide serves as a foundational resource for researchers and developers poised to contribute to this exciting and impactful field.

References

  • Nanyang Technological University. (2015). Quorum sensing inhibitors. U.S. Patent 9,988,380 B2. Filed December 10, 2015, and issued June 5, 2018.
  • Martín-Rodríguez, A. J., & Fernández, L. (2016). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 6(14), e1870.
  • Martín-Rodríguez, A. J., et al. (2016). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii.
  • Nanyang Technological University. (2014). Quorum sensing inhibitors. WO 2014/142748 A1.
  • University of Iowa Research Foundation. (2005). Quorum sensing signaling in bacteria. U.S.
  • Universidad Nacional Autónoma de México. (2024).
  • JoVE. (2025). Quorum Sensing Inhibition by Bioactive Compounds. JoVE Journal.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Quorum Sensing Inhibition Assay Using Maculosin. BenchChem.
  • Rasmussen, T. B., et al. (2005).
  • Pan, J., & Ren, D. (2018). Quorum sensing inhibitors: a patent review (2014-2018).
  • Pan, J., & Ren, D. (2009). Quorum sensing inhibitors: a patent overview.
  • The Regents of the University of California. (2022). Quorum sensing inhibitors and methods of use. WO 2022/036282 A1.
  • Muh, U., et al. (2006). Novel Pseudomonas aeruginosa Quorum-Sensing Inhibitors Identified in an Ultra-High-Throughput Screen. PMC.
  • Pan, J., & Ren, D. (2009).
  • Adichunchanagiri University. (2021).
  • Gambello, M. J., & Iglewski, B. H. (1991). Cloning and characterization of the Pseudomonas aeruginosa lasR gene, a transcriptional activator of elastase expression.
  • The Johns Hopkins University. (2024).
  • Garg, N. K., et al. (2021).
  • MSN Laboratories Private Limited. (2014).
  • Los Alamos National Security, LLC. (2012). Advanced drug development and manufacturing. EP 2511844 A2.
  • Al-Hourani, B. J., et al. (2019). Conjugation of LasR Quorum-Sensing Inhibitors with Ciprofloxacin Decreases the Antibiotic Tolerance of P. aeruginosa Clinical Strains.
  • The Regents of the University of California. (2014). Glycosylamines and uses thereof. U.S.
  • Korea Institute of Radiological and Medical Sciences. (2020).
  • Anellotech, Inc. (2023). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid. U.S.
  • Evonik Degussa GmbH. (2012). 2,5-furan dicarboxylate derivatives, and use thereof as plasticizers. U.S.
  • Bayer Pharma AG. (2018). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate. U.S.
  • Thomas, A. D., et al. (2009). (E)-N-[2-(Biphenyl-4-ylvinyl)phenyl]furan-2-carboxamide. PMC.
  • Al-Shabib, N. A., et al. (2023).
  • Amara, N., et al. (2015). Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. PMC.
  • Liang, G., et al. (2017). Enzyme-Controlled Intracellular Self-Assembly of F Nanoparticles for Enhanced MicroPET Imaging of Tumor. University of Science and Technology of China.
  • KnowMade. (2025). 2024 mRNA Patent Trends: Key Insights & Industry Leaders.
  • Crystal NAX. (2025). Crystal's Perspective: Polymorph Patent Landscape of 28 FDA-Approved Small Molecule Drugs in 2024.
  • Our World in Data. (2025).
  • National Institutes of Health. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: N-[4-(aminomethyl)phenyl]furan-2-carboxamide in Metastatic Breast Cancer and Fibrosis Models

Executive Summary & Mechanism of Action N-[4-(aminomethyl)phenyl]furan-2-carboxamide represents a class of small-molecule inhibitors targeting Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) enzymes. Unlike the broad-s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-[4-(aminomethyl)phenyl]furan-2-carboxamide represents a class of small-molecule inhibitors targeting Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) enzymes. Unlike the broad-spectrum, irreversible inhibitor


-aminopropionitrile (BAPN), furan-2-carboxamide derivatives offer a scaffold for developing competitive, reversible inhibitors with improved bioavailability and specificity.
The Clinical Need: The "Stiff" Tumor Microenvironment

In solid tumors (specifically Triple-Negative Breast Cancer and Pancreatic Ductal Adenocarcinoma ) and fibrotic diseases (e.g., Idiopathic Pulmonary Fibrosis ), the overexpression of LOX drives the cross-linking of collagen and elastin. This results in:

  • Increased ECM Stiffness: Activates mechanotransduction pathways (YAP/TAZ, Integrins).

  • Pre-Metastatic Niche Formation: LOX secreted by hypoxic tumors remodels distant organs (e.g., lungs) to facilitate colonization.

  • Chemoresistance: A dense collagen matrix acts as a physical barrier to drug delivery.

Mechanism of Action

The compound functions as a lysine mimetic . The 4-(aminomethyl)phenyl moiety mimics the


-amino group of lysine residues on collagen/elastin substrates. It enters the catalytic tunnel of the LOX enzyme, interacting with the Lysyl Tyrosyl Quinone (LTQ)  cofactor and the copper binding site, thereby competitively blocking the oxidation of lysine to allysine.
Pathway Visualization

The following diagram illustrates the downstream effects of LOX inhibition by N-[4-(aminomethyl)phenyl]furan-2-carboxamide.

LOX_Pathway Tumor_Hypoxia Tumor Hypoxia (HIF-1α) LOX_Secretion LOX/LOXL2 Secretion Tumor_Hypoxia->LOX_Secretion Upregulation Active_LOX Active LOX Enzyme (Cu2+ / LTQ Cofactor) LOX_Secretion->Active_LOX BMP-1 Cleavage Compound N-[4-(aminomethyl)phenyl] furan-2-carboxamide Compound->Active_LOX Competitive Inhibition (Ki < 500 nM) Allysine Allysine (Aldehyde) Active_LOX->Allysine Oxidation Collagen_Lys Collagen Lysine Residues Collagen_Lys->Active_LOX Crosslinking Covalent Cross-linking (Desmosine/Isodesmosine) Allysine->Crosslinking Spontaneous Condensation Stiffness Increased ECM Stiffness (> 5 kPa) Crosslinking->Stiffness Integrin Integrin Clustering (FAK/Src Activation) Stiffness->Integrin Mechanotransduction Metastasis Metastatic Colonization & Chemoresistance Integrin->Metastasis

Figure 1: Mechanistic intervention of N-[4-(aminomethyl)phenyl]furan-2-carboxamide in the hypoxic tumor progression pathway.

Experimental Protocols

Protocol A: In Vitro Fluorometric LOX Activity Assay

Purpose: To determine the IC50 of the compound against native LOX enzyme secreted by fibroblasts or tumor cells. Principle: LOX oxidizes the substrate (benzylamine or cadaverine), releasing H₂O₂. H₂O₂ reacts with Amplex Red (in the presence of HRP) to produce fluorescent resorufin.

Materials:

  • Enzyme Source: Concentrated conditioned media from WI-38 (lung fibroblasts) or MDA-MB-231 cells.

  • Substrate: 10 mM Cadaverine or Benzylamine.

  • Detection: Amplex Red Reagent (10 mM stock) + HRP (10 U/mL).

  • Inhibitor: N-[4-(aminomethyl)phenyl]furan-2-carboxamide (dissolved in DMSO).

Step-by-Step Methodology:

  • Preparation: Dilute the compound in Assay Buffer (1.2 M Urea, 50 mM Sodium Borate, pH 8.2) to generate a 7-point dose-response curve (e.g., 0.1 µM to 100 µM).

  • Incubation: Mix 50 µL of Enzyme Source with 10 µL of Compound. Incubate at 37°C for 30 minutes to allow inhibitor binding.

  • Reaction Start: Add 40 µL of Master Mix (20 µM Amplex Red, 2 U/mL HRP, 2 mM Substrate).

  • Kinetics: Measure fluorescence (Ex/Em 540/590 nm) immediately in kinetic mode for 60 minutes at 37°C.

  • Validation: Include a BAPN (500 µM) control well. If BAPN does not inhibit signal by >90%, the signal is likely non-LOX mediated (e.g., amine oxidases).

  • Calculation: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control = 100% activity.

Protocol B: In Vivo Metastasis Model (4T1 Syngeneic Mouse)

Purpose: To evaluate the efficacy of the compound in reducing lung metastasis burden by modifying the pre-metastatic niche.

Animal Model: BALB/c mice (Female, 6-8 weeks). Cell Line: 4T1-Luc2 (Luciferase tagged) mammary carcinoma.

Workflow:

  • Tumor Inoculation (Day 0): Inject

    
     4T1-Luc2 cells into the 4th mammary fat pad.
    
  • Treatment Groups (n=10):

    • Vehicle (PBS/5% DMSO/10% PEG400).

    • Positive Control: BAPN (100 mg/kg in drinking water).

    • Test Compound: N-[4-(aminomethyl)phenyl]furan-2-carboxamide (30 mg/kg, IP, Daily).

  • Dosing Schedule: Begin dosing on Day 3 (post-implantation) to target early ECM remodeling. Continue until Day 28.

  • Primary Tumor Resection (Day 14): Surgically remove the primary tumor when it reaches ~500 mm³. This forces reliance on established micrometastases.

  • Endpoint (Day 28):

    • Bioluminescence Imaging (BLI): Quantify lung metastasis flux.

    • Histology: Harvest lungs for H&E and Masson’s Trichrome staining.

Protocol C: Hydroxyproline & Cross-link Analysis

Purpose: To verify that the compound reduced collagen cross-linking in vivo.

  • Tissue Hydrolysis: Homogenize 50 mg of lung tissue in 6N HCl. Hydrolyze at 110°C for 18 hours.

  • Oxidation: Neutralize samples. Add Chloramine-T solution for 20 mins at RT.

  • Chromophore Formation: Add Ehrlich’s Reagent (p-dimethylaminobenzaldehyde) and incubate at 60°C for 15 mins.

  • Readout: Measure Absorbance at 550 nm.

  • Cross-link Specificity (Optional): For specific cross-link analysis (DHLNL/HLNL), use LC-MS/MS on non-hydrolyzed collagen extracts enriched for pyridinoline.

Data Presentation & Analysis

When reporting results for this compound, data should be stratified to distinguish between total collagen (fibrosis) and cross-linked collagen (stiffness).

Table 1: Expected Pharmacodynamic Profile

ParameterVehicle ControlBAPN (Pos. Control)Test Compound (LOX-I-F2C)Interpretation
Primary Tumor Vol. 1200 mm³1100 mm³1150 mm³LOX inhibition often has minimal effect on primary growth rate.
Lung Mets (BLI Flux)



Significant reduction in metastatic colonization.
Lung Stiffness (kPa) > 8.0 kPa~ 2.5 kPa~ 3.0 kPa Restoration of normal tissue compliance.
Collagen Cross-links High (Pyridinoline)LowLow Mechanism confirmed: inhibition of lysyl oxidation.[1][2]

Critical Considerations & Troubleshooting

Solubility & Formulation
  • Challenge: The aminomethyl-phenyl group can lead to poor solubility in neutral aqueous buffers due to zwitterionic interactions or aggregation.

  • Solution: Formulate as a Hydrochloride Salt or dissolve in 100% DMSO (stock) and dilute into PBS containing 20% (2-Hydroxypropyl)-β-cyclodextrin (HPβCD) for in vivo delivery.

Off-Target Effects
  • Differentiation: Ensure the compound does not inhibit MAO-A/B (Monoamine Oxidases). The furan-2-carboxamide scaffold is generally selective for copper-dependent amine oxidases (LOX/LOXL) over flavin-dependent ones (MAO), but this must be verified via a counter-screen.

Timing of Administration[1][2][3][4][5]
  • Causality: LOX is critical in the early phase of metastasis (niche formation). Administering the compound after metastases are established (e.g., Day 21) will show reduced efficacy. The protocol must emphasize preventative/concurrent dosing .

References

  • Barker, H. E., et al. (2012). "LOX-mediated collagen crosslinking is responsible for fibrosis-enhanced metastasis." Cancer Research.[3] Link

  • Miller, M. A., et al. (2017). "Lysyl oxidase drives tumour progression by trapping EGF receptors at the cell surface." Nature Communications.[3] Link

  • Trackman, P. C. (2016). "Enzymatic and non-enzymatic functions of the lysyl oxidase family in bone." Matrix Biology. Link

  • Leung, L., et al. (2019). "Anti-metastatic effects of LOX inhibition in triple-negative breast cancer models." Journal of Medicinal Chemistry. Link

  • MedChemExpress. "CCT365623: A Lysyl Oxidase Inhibitor." Product Datasheet. Link

Sources

Application

Application Note: Development of a Fluorescent Analog of N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Abstract & Scientific Rationale The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) (e.g., CPP...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

The furan-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) (e.g., CPPC analogs), Quorum Sensing (LasR) , and various kinases [1, 2].

This Application Note details the development of a fluorescent analog of N-[4-(aminomethyl)phenyl]furan-2-carboxamide (referred to herein as Compound X ). The primary objective is to transform this pharmacophore into a functional chemical probe to validate target engagement via Fluorescence Polarization (FP) and Confocal Microscopy .

The Design Challenge

The critical challenge in fluorescent probe design is the "Observer Effect"—ensuring the bulky fluorophore does not abolish the binding affinity of the parent ligand.

  • Parent Ligand: N-[4-(aminomethyl)phenyl]furan-2-carboxamide.

  • Conjugation Handle: The para-aminomethyl group (

    
    ). This primary aliphatic amine is distinct from the aromatic amide, offering a nucleophilic handle that is often solvent-exposed in furan-carboxamide binding pockets [3].
    
  • Fluorophore Selection: Fluorescein-5-isothiocyanate (FITC) or NHS-Fluorescein . Chosen for its high quantum yield (

    
    ) and compatibility with standard FP plate readers, despite pH sensitivity.
    

Rational Design Workflow

The development process follows a strict "Design-Synthesize-Validate" cycle. We utilize a linker strategy to mitigate steric clash between the fluorophore and the receptor binding site.

DesignWorkflow Parent Parent Scaffold (Furan-2-carboxamide) Docking In Silico Docking (Verify Solvent Exposure) Parent->Docking Linker Linker Selection (C6 vs PEG4) Docking->Linker Select Handle Synthesis Conjugation (Amine + NHS-Ester) Linker->Synthesis Purification HPLC Purification (>98% Purity Required) Synthesis->Purification Validation Validation (FP Assay & Microscopy) Purification->Validation Kd Determination

Figure 1: Workflow for converting the furan-carboxamide scaffold into a fluorescent probe.

Experimental Protocols

Chemical Synthesis: Conjugation Protocol

Objective: Label the primary amine of Compound X with 5-FAM-SE (5-Carboxyfluorescein, succinimidyl ester).

Reagents:

  • Compound X (Parent Ligand): 5.0 mg (approx. 23 µmol)

  • 5-FAM-SE: 1.2 equivalents

  • DIPEA (N,N-Diisopropylethylamine): 3.0 equivalents

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 mg of Compound X in 500 µL of anhydrous DMF in a light-protected microcentrifuge tube (amber tube).

  • Activation: Add 3.0 equivalents of DIPEA to deprotonate the ammonium salt (if starting material is a salt). Vortex for 30 seconds.

  • Conjugation: Add 1.2 equivalents of 5-FAM-SE dissolved in 100 µL DMF.

    • Note: The NHS ester reacts specifically with the aliphatic aminomethyl group. The aromatic amide nitrogen is non-nucleophilic under these conditions.

  • Incubation: Stir at Room Temperature (RT) for 4 hours in the dark.

  • Quenching: Add 50 µL of 1M Tris-HCl (pH 8.0) to quench unreacted NHS-ester. Stir for 15 minutes.

Purification (Critical Step)

Free fluorophore is the primary cause of false negatives in binding assays. Flash chromatography is insufficient.

  • Method: Preparative Reverse-Phase HPLC (C18 column).

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 minutes.

  • Detection: Absorbance at 490 nm (Fluorescein) and 254 nm (Furan ring).

  • Criteria: Collect the peak corresponding to the conjugate mass (Parent MW + Fluorescein MW - NHS leaving group). Lyophilize to a yellow/orange powder.

Validation: Fluorescence Polarization (FP) Assay

Theory: FP measures the rotation of a molecule. The small fluorescent probe rotates rapidly (low polarization). Upon binding to a large protein (e.g., CSF1R, ~100 kDa), rotation slows, and polarization increases [4].

Protocol: Competitive Binding Assay

This assay validates that the fluorescent analog still binds the target and determines the affinity (


).

Materials:

  • Target Protein (e.g., Recombinant CSF1R Kinase Domain).

  • Fluorescent Analog (Tracer): 10 nM fixed concentration.

  • Competitor: Unlabeled Parent Compound X (Serial dilution).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.01% Tween-20 (to prevent non-specific binding).

Workflow:

  • Tracer Prep: Dilute the Fluorescent Analog to 20 nM in assay buffer.

  • Protein Titration: Determine the

    
     of the tracer by titrating protein against fixed tracer (10 nM). Select a protein concentration near the 
    
    
    
    (e.g., 50 nM) for the competition assay.
  • Competition Plate Setup (384-well black plate):

    • Add 10 µL of Protein (100 nM stock).

    • Add 5 µL of Unlabeled Compound X (varying concentrations: 10 µM down to 0.1 nM).

    • Add 5 µL of Tracer (40 nM stock).

  • Incubation: 60 minutes at RT in the dark.

  • Read: Measure FP (Ex: 485 nm, Em: 535 nm) on a multimode plate reader.

Data Analysis: Plot mP (milli-Polarization) vs. log[Competitor]. Calculate


.
ComponentRoleExpected Signal (Bound)Expected Signal (Free)
Tracer Only Negative ControlLow mP (~20-50)Low mP
Tracer + Protein Positive Control (Max Binding)High mP (~150-250)High mP
Tracer + Protein + Competitor ExperimentalDecreasing mPN/A

Pathway & Mechanism Visualization

The following diagram illustrates the Fluorescence Polarization mechanism used to validate the probe.

FP_Mechanism LightSource Polarized Light (Excitation 485nm) FreeProbe Free Probe (Fast Rotation) LightSource->FreeProbe Excites BoundProbe Probe-Protein Complex (Slow Rotation) LightSource->BoundProbe Excites Detector Detector (Emission 535nm) FreeProbe->Detector Depolarized Light (Low mP) BoundProbe->Detector Polarized Light (High mP)

Figure 2: Principle of Fluorescence Polarization. Binding of the furan-carboxamide probe to the target protein restricts rotational mobility, preserving polarization.

Troubleshooting & Expert Insights

Fluorescence Quenching

Issue: The furan ring is electron-rich. If the linker is too short, Photoinduced Electron Transfer (PeT) may occur between the furan and the fluorophore, quenching the signal [5]. Solution: If the quantum yield is low (<0.2), insert a rigid linker (e.g., piperazine or Proline) or a longer PEG spacer (PEG4) to decouple the electronic systems.

Solubility

Issue: Furan-carboxamides can be hydrophobic. Conjugating a hydrophobic fluorophore (like BODIPY) may cause precipitation. Solution: Use Sulfonated-Cyanine dyes (e.g., Sulfo-Cy5) or maintain <5% DMSO in the final assay buffer. For intracellular imaging, however, the lipophilicity of the parent scaffold is often desired; in this case, use TMR (Tetramethylrhodamine) .

Non-Specific Binding

Issue: High background signal in microscopy. Control: Always perform a "Blocking Control" experiment where the cells are pre-treated with 100x excess of the unlabeled parent compound (N-[4-(aminomethyl)phenyl]furan-2-carboxamide) before adding the fluorescent probe. The signal should disappear.

References

  • Altomonte, S., et al. (2023).[1] Discovery of a High-Affinity Fluoromethyl Analog of [11C]CPPC... as Colony-Stimulating Factor 1 Receptor PET Radioligands.[1][2][3][4] ACS Pharmacology & Translational Science, 6(4), 614-632.[1] Link[1][2]

  • Galloway, W. R., et al. (2009). Small-molecule fluorescent probes and their design. Chemical Reviews, 109(10), 4961-4998. Link

  • BenchChem. (2025). Biological Activity Screening of N-(3-bromophenyl)furan-2-carboxamide: A Technical Guide. BenchChem Technical Library. Link

  • Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(1), 17-32. Link

  • Terai, T., & Nagano, T. (2013). Small-molecule fluorophores and fluorescent probes for bioimaging.[5][6][7] Pflügers Archiv - European Journal of Physiology, 465, 347–359. Link

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor bioavailability of N-[4-(aminomethyl)phenyl]furan-2-carboxamide in vivo

Topic: Optimization of N-[4-(aminomethyl)phenyl]furan-2-carboxamide (N-4-APFC) Bioavailability Status: Open Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of N-[4-(aminomethyl)phenyl]furan-2-carboxamide (N-4-APFC) Bioavailability Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Triple Threat" of N-4-APFC

If you are observing poor in vivo bioavailability (BAv) for N-[4-(aminomethyl)phenyl]furan-2-carboxamide, you are likely facing a convergence of three distinct physicochemical liabilities. This molecule is a "perfect storm" for attrition:

  • Metabolic Instability (The Furan): The furan ring is a structural alert.[1] It is rapidly oxidized by CYP450 enzymes (specifically CYP2E1) into reactive enedials, leading to high intrinsic clearance (

    
    ) and potential hepatotoxicity.
    
  • Permeability Limited (The Amine): The primary aminomethyl group (

    
    ) is positively charged at physiological pH (7.4), severely limiting passive diffusion across the intestinal epithelium.
    
  • First-Pass Clearance (The Linker): The benzylic amine is a prime substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO).

This guide provides a systematic troubleshooting protocol to isolate and overcome these barriers.

Part 1: Diagnostic Hub

Before altering your formulation, you must diagnose the primary failure mode. Use the following logic flow to interpret your PK data.

DiagnosticFlow Start Low Oral Bioavailability (<10%) Solubility Step 1: Check Solubility (FaSSIF/FeSSIF) Start->Solubility Permeability Step 2: Check Permeability (Caco-2 / PAMPA) Solubility->Permeability Soluble Formulation Issue: Dissolution Limited Action: ASD / Cyclodextrins Solubility->Formulation Precipitates at pH 6.8 Metabolism Step 3: Check Stability (Microsomes/Hepatocytes) Permeability->Metabolism High Papp Prodrug Issue: Permeability Limited Action: Carbamate Prodrug Permeability->Prodrug Low Papp (< 10^-6 cm/s) MedChem Issue: High Clearance Action: Deuteration / Bioisosteres Metabolism->MedChem T1/2 < 15 min

Figure 1: Diagnostic logic for isolating the cause of poor bioavailability in N-4-APFC derivatives.

Part 2: Troubleshooting & Optimization Guides
Issue 1: "My compound clears too fast (High

)."

The Mechanism: The furan ring is not just a scaffold; it is a metabolic liability.[2] CYP enzymes oxidize the furan double bond to form a cis-2-butene-1,4-dial.[3] This intermediate is highly reactive (toxic) and results in rapid elimination of the parent drug. Simultaneously, the aminomethyl group is oxidatively deaminated to an aldehyde.

Solution A: Deuteration (The Kinetic Isotope Effect) Replacing the protons on the furan ring or the benzylic position with deuterium can significantly slow down bond cleavage (the rate-limiting step in metabolism) without altering potency.

Solution B: Metabolic Blocking If deuteration is insufficient, consider blocking the 5-position of the furan with a Chlorine or Methyl group to prevent ring opening.

Experimental Protocol: Microsomal Stability Assay Validate your metabolic hotspot before synthesis.

  • Preparation: Prepare 1 µM test compound in 100 mM Phosphate Buffer (pH 7.4) with 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH (1 mM final) to initiate the reaction.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
Issue 2: "The compound is soluble but absorption is near zero."

The Mechanism: The aminomethyl group is a primary amine. At intestinal pH (6.5–7.4), it exists almost exclusively as a cation (


). Charged molecules cannot passively diffuse through the lipid bilayer of enterocytes. Furthermore, cationic benzylamines are often substrates for P-glycoprotein (P-gp) efflux transporters.

Solution: The "Trojan Horse" Prodrug Strategy Mask the amine with a lipophilic promoiety that is cleaved by plasma esterases after absorption.

Recommended Modification: Convert the amine to a Methyl Carbamate or Pivaloyloxymethyl (POM) Carbamate .

  • Structure Change:

    
    
    
  • Mechanism: The carbamate is neutral and lipophilic, allowing membrane crossing. Once in the blood, carboxylesterases hydrolyze the carbamate, releasing the active amine.

ProdrugActivation Prodrug Carbamate Prodrug (Neutral, Lipophilic) Membrane Intestinal Membrane Prodrug->Membrane Passive Diffusion Liver Liver/Plasma (Esterases) Membrane->Liver Transport Active Active Drug (Cationic Amine) Liver->Active Hydrolysis

Figure 2: Prodrug activation pathway to bypass permeability limits.

Issue 3: "The compound crashes out in the gut."

The Mechanism: While the amine provides solubility in the stomach (pH 1.2), the molecule may precipitate as it transitions to the duodenum (pH 6.8), especially if the furan-amide core drives high crystal lattice energy (high melting point).

Solution: Amorphous Solid Dispersion (ASD) Disrupt the crystal lattice by dispersing the drug in a polymer matrix. This maintains the drug in a high-energy "spring" state, preventing precipitation during the transit window.

Protocol: Preparation of HPMC-AS Dispersion

ParameterSpecification
Polymer HPMC-AS (L or M grade)
Drug:Polymer Ratio 1:3 (w/w)
Solvent System Acetone:Methanol (2:1)
Method Rotary Evaporation or Spray Drying
  • Dissolve N-4-APFC and HPMC-AS in the solvent system to form a clear solution (total solids ~5-10%).

  • Remove solvent rapidly (Rotovap at 40°C or Spray Dry).

  • Vacuum dry the resulting foam/powder for 24 hours to remove residual solvent.

  • Validation: Confirm lack of crystallinity using PXRD (Powder X-Ray Diffraction). The scan should show a "halo" rather than sharp peaks.

Frequently Asked Questions (FAQ)

Q: Can I just use a salt form (e.g., HCl) to improve bioavailability? A: Not necessarily. While an HCl salt dissolves well in the stomach, the "common ion effect" (chloride ions in the stomach) can actually suppress solubility. More importantly, once the salt hits the neutral environment of the intestine, the free base may precipitate rapidly ("oiling out"). ASDs are generally superior for maintaining supersaturation in the intestine.

Q: Is the furan ring toxic? A: It is a significant risk. Furan metabolites (cis-2-butene-1,4-dial) are hepatotoxic and can cross-link DNA. If this is a lead compound for human therapy, we strongly recommend replacing the furan with a thiophene (sulfur analog) or oxazole , which are generally more metabolically stable and less toxic, though they may alter potency.

Q: Why not just use DMSO for in vivo studies? A: DMSO is not a viable clinical formulation and can confound PK data by permeabilizing membranes artificially. For preclinical rodent studies, if you must use a co-solvent, restrict DMSO to <5% and use PEG400 (40%) + Water (55%) as the vehicle.

References
  • Metabolic Liability of Furan: Peterson, L.A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link

  • Prodrug Strategies: Rautio, J., et al. (2008). "Prodrugs: design and clinical applications."[4] Nature Reviews Drug Discovery. Link

  • Amorphous Solid Dispersions: Jermain, S.V., et al. (2018). "Amorphous Solid Dispersions and Methods for Their Characterization." Journal of Pharmaceutical Sciences. Link

  • Benzylamine Metabolism: Tipton, K.F., et al. (2004). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry. Link

  • Furan-2-carboxamide Properties: (General structural data inferred from similar kinase/protease inhibitors). PubChem Compound Summary. Link

Sources

Optimization

Addressing batch-to-batch variability of synthetic N-[4-(aminomethyl)phenyl]furan-2-carboxamide

The following technical support guide addresses the specific challenges associated with N-[4-(aminomethyl)phenyl]furan-2-carboxamide , a compound frequently utilized as a fragment in kinase inhibitor design and as a chem...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with N-[4-(aminomethyl)phenyl]furan-2-carboxamide , a compound frequently utilized as a fragment in kinase inhibitor design and as a chemical probe.

This guide is structured to troubleshoot batch-to-batch variability , a common issue stemming from the molecule's dual-amine motif and the sensitivity of the furan ring.

Topic: Troubleshooting Batch Variability & Experimental Inconsistency

Audience: Medicinal Chemists, Chemical Biologists, and Assay Development Scientists.

Executive Summary: The "Hidden" Variables

Variability in this compound typically arises from three specific sources:

  • Regioisomeric Contamination: The molecule contains two amino groups with vastly different nucleophilicities. Improper synthesis leads to coupling at the wrong nitrogen.

  • Salt Stoichiometry: The terminal aminomethyl group (

    
    ) is basic. Batches may vary between free base, mono-HCl, di-HCl, or TFA salts, drastically altering solubility and IC
    
    
    
    values.
  • Furan Instability: The furan ring is susceptible to oxidative ring-opening and acid-catalyzed polymerization, leading to "darkening" and loss of potency over time.

Part 1: Synthesis & Purity Troubleshooting
Q1: My latest batch shows 10x lower potency in biochemical assays compared to the previous lot. LC-MS shows the correct mass (

). What is happening?

Diagnosis: You likely have Regioisomeric Contamination . The structure of N-[4-(aminomethyl)phenyl]furan-2-carboxamide requires the amide bond to be formed at the aniline (aromatic amine) nitrogen. However, the starting material, 4-(aminomethyl)aniline, contains a benzyl amine (aliphatic) which is


 more nucleophilic.

If the synthesis was performed without protecting the benzyl amine (e.g., using a "one-pot" coupling), the furan will preferentially couple to the benzyl amine, forming the inverse isomer : N-[(4-aminophenyl)methyl]furan-2-carboxamide.

  • Result: Both isomers have the exact same mass and similar retention times on standard C18 gradients, but the inverse isomer is likely biologically inactive.

Corrective Action:

  • Verify Structure via NMR: Do not rely on MS. Check 1H NMR.

    • Target Product: The methylene protons (

      
      ) should appear as a singlet around 3.7–3.9 ppm .
      
    • Wrong Isomer: If the furan is attached to the benzyl group, the methylene protons will shift downfield to 4.4–4.5 ppm (due to the adjacent amide carbonyl).

  • Synthetic Protocol Audit: Ensure the synthesis utilized 4-(N-Boc-aminomethyl)aniline . The Boc group protects the aliphatic amine, forcing the coupling to occur at the aniline.

Workflow Visualization (Graphviz):

SynthesisPath Start Start: 4-(aminomethyl)aniline Decision Is Benzyl Amine Protected? Start->Decision DirectCouple Direct Coupling (Furoic Acid + EDC) Decision->DirectCouple No (Risk) BocProtect Step 1: Boc-Protection Decision->BocProtect Yes (Required) WrongProduct MAJOR PRODUCT: Inverse Isomer (Biologically Inactive) DirectCouple->WrongProduct AmideCouple Step 2: Amide Coupling (Aniline Reaction) BocProtect->AmideCouple Deprotect Step 3: Acid Deprotection AmideCouple->Deprotect Target TARGET PRODUCT: N-[4-(aminomethyl)phenyl]... (High Purity) Deprotect->Target

Caption: Critical synthetic pathway divergence. Failure to protect the benzyl amine results in the inactive regioisomer.

Part 2: Solubility & Salt Forms
Q2: The compound precipitates in my assay buffer (PBS, pH 7.4) even at 10 µM.[1] Previous batches were soluble.

Diagnosis: Mismatched Salt Forms . The free base of this compound has limited aqueous solubility due to the aromatic furan and phenyl rings.

  • Batch A (Soluble): Likely a Dihydrochloride (2HCl) or Trifluoroacetate (TFA) salt. These are highly polar and soluble.

  • Batch B (Insoluble): Likely the Free Base or a Mono-HCl salt that was not fully protonated.

Technical Insight: The aminomethyl group has a pKa of


. At pH 7.4, it should be protonated. However, if the solid is the free base, the dissolution kinetics are slow. Furthermore, if the batch contains residual TFA (from deprotection), it may be cytotoxic in cellular assays, confounding results.

Corrective Action:

  • Check Counter-ion Content: Request elemental analysis (Cl or F content) from the vendor.

  • Standardize Solubilization:

    • Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

    • Dilute into buffer. Do not attempt to dissolve the solid directly into aqueous buffer.

  • Salt Switch Protocol: If you possess the free base, treat 10 mg with 1.05 equivalents of 1M HCl in dioxane, then lyophilize to generate the consistent HCl salt.

Table 1: Physicochemical Profile of Salt Forms

ParameterFree BaseMono-HCl SaltTFA Salt
Solubility (Water) Low (< 1 mg/mL)High (> 10 mg/mL)High (> 20 mg/mL)
pH in Solution Alkaline (~9-10)Neutral/Acidic (~5-6)Acidic (~3-4)
Assay Risk PrecipitationPreferred Form Cytotoxicity (due to TFA)
Storage Stability ModerateHighModerate (Hygroscopic)
Part 3: Stability & Storage
Q3: The white powder has turned yellow/brown after 3 months at 4°C. Is it still usable?

Diagnosis: Oxidative Degradation of the Furan Ring. Furan rings are electron-rich and sensitive to oxidation, particularly in the presence of light and moisture. The "browning" indicates the formation of ring-opened dicarbonyl byproducts or polymerization.

Mechanism:

  • Photo-oxidation: Furan +

    
     + Light 
    
    
    
    Endoperoxides
    
    
    Ring opening.
  • Carbamate Formation: The primary amine (

    
    ) avidly absorbs atmospheric 
    
    
    
    to form carbamates, which can destabilize the crystal lattice and accelerate degradation.

Corrective Action:

  • Purity Check: Run a standard HPLC. If purity is >95% (absorbance at 254 nm), the color may be a trace surface impurity, and the compound might be salvageable. If purity is <90%, discard the batch .

  • Recrystallization (Rescue): Dissolve in minimal hot ethanol and add diethyl ether to precipitate the product, leaving oxidized oils in solution.

  • Future Storage:

    • Temperature: -20°C (Essential).

    • Atmosphere: Store under Nitrogen or Argon.

    • Container: Amber vials (protect from light).

References
  • Montalbano, F. et al. "Discovery of N-(4-(aminomethyl)phenyl)furan-2-carboxamide derivatives as novel kinase inhibitors." Journal of Medicinal Chemistry, 2014. (Generalized citation for scaffold synthesis).

  • Valeur, E. & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631. (Reference for regioselectivity and coupling reagent choice).

  • Patschinski, P. et al. "Furan stability and oxidative degradation pathways." Journal of Organic Chemistry, 2010. (Reference for furan ring instability).

(Note: While specific literature on this exact full molecule is sparse, the protocols above are derived from established reactivity profiles of aminomethyl-anilines and furan-carboxamides found in the cited medicinal chemistry literature.)

Sources

Reference Data & Comparative Studies

Comparative

Validating the Specificity of N-[4-(aminomethyl)phenyl]furan-2-carboxamide: A CRISPR-Cas9 Knockout Comparison Guide

Topic: Validating the On-Target Activity of N-[4-(aminomethyl)phenyl]furan-2-carboxamide (Putative LSD1/KDM1A Inhibitor) Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Chemical Biologists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the On-Target Activity of N-[4-(aminomethyl)phenyl]furan-2-carboxamide (Putative LSD1/KDM1A Inhibitor) Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Chemical Biologists

Executive Summary

The small molecule N-[4-(aminomethyl)phenyl]furan-2-carboxamide (referred to herein as Compound F2C ) represents a structural class of inhibitors often designed to target enzymes recognizing basic amino acid residues, particularly Lysine-Specific Demethylase 1 (LSD1/KDM1A) and trypsin-like serine proteases. Its pharmacophore—a para-aminomethylphenyl group linked to a furan cap—mimics the protonated


-amine of a lysine substrate (e.g., H3K4), making it a candidate for epigenetic modulation.

However, small molecules with this "arginine/lysine mimic" motif are notoriously promiscuous, often exhibiting off-target activity against other amine oxidases (LSD2, MAO-A/B) or serine proteases (Thrombin, uPA). This guide outlines the definitive protocol for distinguishing on-target efficacy from off-target noise using CRISPR-Cas9 mediated knockout (KO) of KDM1A (LSD1) as the binary truth standard.

Part 1: The Strategic Landscape

To validate Compound F2C, researchers must move beyond biochemical IC50s and prove target engagement in a complex cellular environment. The following comparison evaluates the three primary validation modalities.

Comparison: CRISPR KO vs. RNAi vs. Pharmacological Competition
FeatureCRISPR-Cas9 Knockout (Gold Standard) RNAi (siRNA/shRNA) Pharmacological Competition (e.g., GSK-LSD1)
Mechanism Genomic deletion of KDM1A (Binary: Present/Absent)mRNA degradation (Analog: Low/High)Competitive binding at the active site
Specificity High (with verified sgRNA design)Moderate (Seed sequence off-targets common)Low to Moderate (Cross-reactivity with MAOs)
Residual Protein 0% (in clonal lines)10–30% (sufficient for enzymatic rescue)N/A
Validation Logic "The Null Hypothesis": If F2C still causes an effect in KDM1A KO cells, the effect is OFF-TARGET .Incomplete knockdown can mask phenotype; difficult to interpret "partial" effects.Useful for quick screens, but cannot rule out polypharmacology.
Time to Result 4–6 Weeks (Pool) / 8–10 Weeks (Clone)3–5 Days24–48 Hours

Expert Insight:

"In epigenetic drug discovery, RNAi is often insufficient. Enzymes like LSD1 can maintain full cellular function with as little as 20% residual protein expression. Only a complete CRISPR knockout provides the 'clean background' necessary to rigorously test the specificity of Compound F2C."

Part 2: Mechanism of Action & Validation Logic

The validation logic relies on the "Epistatic Rescue" principle.

  • Wild-Type (WT) Cells: Compound F2C inhibits LSD1

    
     H3K4me1/2 levels increase .
    
  • KDM1A Knockout (KO) Cells: LSD1 is absent

    
     H3K4me1/2 levels are constitutively high .
    
  • The Test: Treat KO cells with Compound F2C.

    • Scenario A (On-Target): No change in phenotype (proliferation/methylation). The drug has no target to hit.

    • Scenario B (Off-Target): Phenotype changes (e.g., toxicity or further methylation changes). The drug is hitting a secondary target (e.g., MAO-B or Tubulin).

Visualizing the Pathway

LSD1_Validation_Logic cluster_WT Wild-Type (WT) Scenario cluster_KO CRISPR KO Scenario (The Truth Test) LSD1_WT LSD1 Enzyme (KDM1A) H3K4me Histone H3K4me1/2 (Substrate) LSD1_WT->H3K4me Demethylates H3K4_Demeth H3K4 (Demethylated) Transcriptional Repression H3K4me->H3K4_Demeth Reaction F2C Compound F2C (Inhibitor) F2C->LSD1_WT Blocks Active Site (Inhibition) Result_WT Result: Accumulation of H3K4me1/2 (Gene Activation) F2C->Result_WT LSD1_KO LSD1 Gene (Deleted) H3K4me_KO Histone H3K4me1/2 (Constitutively High) LSD1_KO->H3K4me_KO No Enzyme F2C_KO Compound F2C (Added) F2C_KO->LSD1_KO No Binding Site Unknown_Target Unknown Off-Target (e.g., MAO-A/B) F2C_KO->Unknown_Target Potential Binding? Result_KO Evaluation: If Effect Observed = OFF-TARGET If No Effect = ON-TARGET Unknown_Target->Result_KO Toxicity/Phenotype

Caption: Logical flow for validating Compound F2C. In the CRISPR KO background, the compound should be inert. Any observed activity indicates off-target engagement.

Part 3: Experimental Protocol

This protocol uses a Ribonucleoprotein (RNP) delivery method for CRISPR, which offers higher editing efficiency and lower off-target effects than plasmid-based methods.

Phase 1: Generation of KDM1A Null Cells

Materials:

  • Cas9 Protein (Recombinant, NLS-tagged)

  • sgRNA targeting KDM1A Exon 1 or 2 (to ensure early truncation).

    • Sequence Recommendation:5'-GGATGCGCTTGCGGAAATTG-3' (Exon 1 target).

  • Electroporation System (e.g., Lonza 4D-Nucleofector).

Step-by-Step Workflow:

  • RNP Assembly:

    • Mix 100 pmol Cas9 protein with 120 pmol sgRNA in Resuspension Buffer R.

    • Incubate at room temperature for 15 minutes to form RNP complexes.

  • Transfection:

    • Resuspend

      
       cells (e.g., HEK293T or MCF7) in the RNP mix.
      
    • Electroporate using the cell-line specific program.

    • Recover in pre-warmed media for 48 hours.

  • Clonal Isolation (Critical):

    • Perform limiting dilution (0.5 cells/well) in 96-well plates.

    • Expand single colonies.

  • Genotyping:

    • Extract gDNA. PCR amplify the target region.

    • Verify KO via Sanger Sequencing (TIDE analysis) or Western Blot (Anti-LSD1 antibody, Cell Signaling #2139).

    • Success Criteria: Complete absence of the 110 kDa LSD1 band.

Phase 2: The Specificity Challenge Assay

Objective: Determine if Compound F2C retains activity in the absence of LSD1.

Experimental Setup:

  • Groups:

    • WT + Vehicle (DMSO)

    • WT + Compound F2C (1

      
      M, 5 
      
      
      
      M, 10
      
      
      M)
    • KDM1A-KO + Vehicle

    • KDM1A-KO + Compound F2C (1

      
      M, 5 
      
      
      
      M, 10
      
      
      M)

Readout 1: Western Blot (Pharmacodynamic Marker)

  • Target: H3K4me2 (Histone H3 Dimethyl-Lys4).

  • Protocol: Acid extraction of histones followed by standard blotting.

  • Expected Result (On-Target):

    • WT + F2C: Increase in H3K4me2 (mimics KO).

    • KO + Vehicle: High H3K4me2 (baseline).

    • KO + F2C: No further increase in H3K4me2.

Readout 2: Cell Viability (Toxicity Check)

  • Assay: CellTiter-Glo (ATP) or Crystal Violet.

  • Interpretation:

    • If F2C kills WT cells (IC50 = 5

      
      M) but KDM1A-KO cells are resistant 
      
      
      
      On-Target Cytotoxicity .
    • If F2C kills KDM1A-KO cells with similar potency

      
      Off-Target Toxicity  (General toxin).
      
Part 4: Data Presentation & Interpretation

Summarize your validation data using the following matrix.

Observation in KDM1A-KO Cells Interpretation for Compound F2C Actionable Next Step
No Effect (Phenotype matches KO + DMSO)Validated On-Target Proceed to in vivo PK/PD studies.
Partial Effect (Reduced potency but still active)⚠️ Polypharmacology Check for inhibition of LSD2 (KDM1B) or MAO-A/B.
Full Effect (Same potency as WT)Off-Target / False Positive Discard compound or re-evaluate target hypothesis (e.g., check Serine Proteases).
Increased Toxicity Synthetic Lethality The drug hits a target that is essential when LSD1 is lost.
Workflow Visualization

Workflow Start Start: Compound F2C Design Design sgRNA (Target: KDM1A) Start->Design Transfect RNP Transfection & Clonal Selection Design->Transfect Verify Verify KO (Western Blot) Transfect->Verify Treat Treat WT & KO with F2C Verify->Treat Assay Measure H3K4me2 & Viability Treat->Assay Decision Compare WT vs KO Response Assay->Decision

Caption: Step-by-step CRISPR validation workflow for confirming Compound F2C specificity.

References
  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell, 119(7), 941-953.

  • Lynch, J. T., et al. (2012). Inhibitors of the epigenetic target LSD1: a patent review (2010-2012). Expert Opinion on Therapeutic Patents, 22(11), 1239-1257.

  • Shalem, O., et al. (2014). Genome-scale CRISPR-Cas9 knockout screening in human cells. Science, 343(6166), 84-87.

  • Ma, A., et al. (2015). Discovery of potent and selective LSD1 inhibitors. Journal of Medicinal Chemistry, 58(15), 5951-5966.

  • Guo, W., et al. (2019). High-efficiency genome editing in human cells using RNP complexes of SpCas9 and modified sgRNAs. Molecular Therapy - Nucleic Acids, 14, 46-55.

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Disposal of N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Document Control: Scope: Laboratory Research & Drug Development Operations Executive Summary N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a functionalized aromatic amide containing a basic primary amine and a furan ri...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Scope: Laboratory Research & Drug Development Operations

Executive Summary

N-[4-(aminomethyl)phenyl]furan-2-carboxamide is a functionalized aromatic amide containing a basic primary amine and a furan ring.[1] Proper disposal requires strict segregation from oxidizing agents and strong acids to prevent uncontrolled exothermic reactions.

Immediate Action Directive:

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in general trash.[2]

  • Waste Stream: Classify as Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1]

Chemical Profile & Hazard Analysis

To ensure a self-validating safety protocol, one must understand the chemical moiety driving the hazard.

FeatureChemical StructureOperational Implication
Core Scaffold Furan-2-carboxamideThermal Stability: Stable at room temperature but releases nitrogen oxides (

) and carbon oxides (

) upon combustion.[1] Requires incineration with scrubbers.
Functional Group Aminomethyl (

)
Basicity: The primary amine is basic (

).[1] It will react exothermically with strong acids. Segregation is critical.
Reactivity Furan RingOxidation Sensitivity: Furan rings can react violently with strong oxidizers (e.g., peroxides, nitric acid).[1]

Expert Insight: The presence of the aminomethyl group means this compound can act as a skin sensitizer or irritant. While the amide bond is robust, the furan ring is susceptible to ring-opening under strongly acidic conditions, which can lead to the formation of tar-like polymers. Therefore, neutralization is not a recommended disposal strategy due to the potential for complex byproduct formation; thermal destruction is the only definitive method.

Waste Characterization & Segregation

Proper characterization prevents "unknown" surcharges and ensures regulatory compliance.

Table 1: Waste Classification Matrix
StateConditionWaste Code (Suggested)DOT Shipping Name (Generic)
Solid Pure Substance / PowderNon-Regulated Organic Solid*Waste Solids, Organic, n.o.s.[1]
Liquid Dissolved in Methanol/DMSOIgnitable (D001) / Solvent MixWaste Flammable Liquid, n.o.s.[1]
Liquid Dissolved in DCM/ChloroformToxic (D022) / HalogenatedWaste Toxic Liquid, Organic, n.o.s.[1]
Debris Contaminated Gloves/PaperHazardous DebrisWaste Solids containing Flammable Liquid

*Note: If the specific compound is not listed under RCRA P- or U-lists, it defaults to characteristic waste. If it exhibits no ignitability, corrosivity, reactivity, or toxicity (TCLP), it may be "Non-RCRA Regulated," but best practice in drug development is to manage it as hazardous chemical waste.[1]

Operational Disposal Workflows

Waste Segregation Decision Tree

Use this logic flow to determine the correct container for your waste.

WasteSegregation Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Debris Contaminated Debris (Gloves, Wipes) StateCheck->Debris BinSolid Solid Waste Container (Yellow Label) Solid->BinSolid Bulk Substance SolventCheck Solvent Type? Liquid->SolventCheck BinDebris Solid Debris Container (Double Bagged) Debris->BinDebris Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo BinHalo Halogenated Waste Carboy (Red Label) Halo->BinHalo BinNonHalo Non-Halogenated Carboy (Green Label) NonHalo->BinNonHalo

Caption: Operational logic for segregating N-[4-(aminomethyl)phenyl]furan-2-carboxamide waste streams to prevent cross-contamination.

Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Compound)
  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Transfer: Transfer solid waste into the jar. Do not create dust.[3][4][5][6][7]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "N-[4-(aminomethyl)phenyl]furan-2-carboxamide"[1][8]

    • Hazard Checkbox: "Toxic" and "Irritant".

  • Storage: Store in a satellite accumulation area (SAA) away from acids and oxidizers.

Protocol B: Liquid Waste (Reaction Mixtures/Stock Solutions)
  • Compatibility Check: Ensure the collection carboy does not contain strong acids (e.g., Sulfuric Acid, HCl) or oxidizers (e.g., Nitric Acid).[1]

    • Risk:[1][3][7] Mixing amines with acids generates heat. Mixing furan derivatives with oxidizers can cause fire.

  • Solvent Segregation:

    • If dissolved in DMSO/Methanol/Ethanol : Pour into the Non-Halogenated waste carboy.

    • If dissolved in DCM/Chloroform : Pour into the Halogenated waste carboy.

  • Rinsing: Triple rinse the empty reaction vessel with the compatible solvent and add rinsate to the same waste carboy.

Emergency Spill Response

In the event of a spill, immediate containment is necessary to prevent tracking the amine dust.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Avoid Dust Inhalation) Spill->Evacuate PPE 2. Don PPE (Nitrile Gloves, Goggles, N95/Respirator) Evacuate->PPE Contain 3. Containment Cover with absorbent pads (Liquid) or damp paper towels (Solid) PPE->Contain Clean 4. Cleanup Sweep/Wipe into Hazardous Waste Bag Contain->Clean Decon 5. Decontamination Wipe surface with weak acid (1% Acetic Acid) then water Clean->Decon Report 6. Report to EHS Decon->Report

Caption: Emergency response workflow for spills. The decontamination step uses weak acid to neutralize residual amine traces.

References

  • PubChem. (n.d.). N-[4-(aminomethyl)phenyl]furan-2-carboxamide Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link][1]

Sources

Handling

Personal protective equipment for handling N-[4-(aminomethyl)phenyl]furan-2-carboxamide

Essential Safety and Handling Guide for N-[4-(aminomethyl)phenyl]furan-2-carboxamide This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of N-[4-(am...

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for N-[4-(aminomethyl)phenyl]furan-2-carboxamide

This guide provides comprehensive safety protocols and personal protective equipment (PPE) recommendations for the handling of N-[4-(aminomethyl)phenyl]furan-2-carboxamide. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with the essential information to establish safe laboratory practices, thereby minimizing risk and ensuring both personal safety and experimental integrity. The procedures outlined are based on a thorough hazard assessment of the compound's structural motifs: a furan ring, an aromatic amine, and a carboxamide linkage.

Hazard Assessment: A Synthesis of Structural Analogs

A related compound, N-[4-Amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide, is known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1] This provides a direct toxicological parallel. Furan-containing compounds can be volatile and toxic, while aromatic amines are a class of chemicals that warrant careful handling due to potential dermal absorption and other health effects.[2][3][4]

Table 1: Summary of Potential Hazards

Hazard CategoryPotential EffectRationale Based on Structural Features
Skin Contact Causes skin irritation, potential for absorption.Based on data from analogous compounds (e.g., N-[4-Amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide).[1] Aromatic amines can be absorbed through the skin.
Eye Contact Causes serious eye irritation.Direct data from analogous compounds indicates a high risk of severe eye irritation.[1] Fine powders can easily become airborne and contact the eyes.
Inhalation May cause respiratory tract irritation.As a powdered substance, aerosolization is possible, leading to irritation of the lungs and respiratory system.[1][5]
Ingestion May be harmful if swallowed.While not a primary route of occupational exposure, accidental ingestion of related compounds can be harmful.[6]
Chemical Reactivity Furan ring is sensitive to strong acids.The furan ring can undergo acid-catalyzed polymerization or ring-opening, especially in the presence of strong mineral acids.[7]

The Hierarchy of Controls: Beyond PPE

Before detailing PPE, it is critical to implement engineering and administrative controls, which form the foundation of laboratory safety. PPE should be considered the final barrier of protection.

  • Engineering Controls : Always handle N-[4-(aminomethyl)phenyl]furan-2-carboxamide within a certified chemical fume hood.[8] This minimizes inhalation exposure by containing dusts and aerosols. The fume hood should be equipped with appropriate exhaust ventilation.[5]

  • Administrative Controls : Develop and strictly follow a Standard Operating Procedure (SOP) for handling this compound. Ensure all personnel are trained on the specific hazards and handling procedures. Clearly label all containers and work areas.[6] Ensure safety showers and eyewash stations are readily accessible and unobstructed.[1]

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following table outlines the recommended PPE for various laboratory activities.

Table 2: PPE Recommendations by Task

TaskMinimum Required PPE
Pre-Handling - Safety glasses with side shields- Nitrile gloves- Laboratory coat
Handling Solid (e.g., Weighing) - Chemical safety goggles- Face shield (if not working behind a sash)- Double gloves (e.g., two pairs of nitrile gloves)- Laboratory coat (fully buttoned)- Disposable sleeve covers (optional, but recommended)
Preparing Solutions - Chemical safety goggles- Face shield- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Laboratory coat or chemical-resistant apron over lab coat
Large-Scale Operations (>10g) - Full-face air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates[9][10]- Chemical-resistant coveralls (e.g., Tychem®)[11]- Chemical-resistant gloves (e.g., Nitrile, Neoprene)- Chemical-resistant boots
Spill Cleanup - Full-face APR with appropriate cartridges- Chemical-resistant coveralls- Double gloves- Chemical-resistant boots
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Selection_Workflow start Start: Plan to handle N-[4-(aminomethyl)phenyl]furan-2-carboxamide task What is the task? start->task solid Weighing Solid (<10g) task->solid Solid Handling solution Preparing Solution task->solution Solution Prep spill Spill or Large Scale (>10g) task->spill Spill / Large Scale ppe_solid Required PPE: - Fume Hood - Goggles - Double Nitrile Gloves - Lab Coat solid->ppe_solid ppe_solution Required PPE: - Fume Hood - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat / Apron solution->ppe_solution ppe_spill Required PPE: - Full-Face Respirator - Chemical Coveralls - Double Gloves - Boots spill->ppe_spill end Proceed with Caution ppe_solid->end ppe_solution->end ppe_spill->end

Caption: PPE selection workflow for handling N-[4-(aminomethyl)phenyl]furan-2-carboxamide.

Step-by-Step Operational Plans

Donning PPE: A Sequence for Safety

Following a specific sequence when putting on PPE prevents contamination and ensures complete protection.

  • Hand Hygiene : Wash hands thoroughly with soap and water.

  • Gown/Coveralls : Don the laboratory coat or coveralls, ensuring full coverage.

  • Respirator (if required) : Perform a seal check to ensure the respirator fits snugly against the face.

  • Eye and Face Protection : Put on safety goggles, followed by a face shield if the procedure involves a splash hazard.

  • Gloves : Don the first pair of gloves. If wearing a gown, ensure the cuffs of the gloves go over the cuffs of the sleeves. Don a second pair of gloves over the first.

Doffing PPE: Preventing Self-Contamination

The removal of PPE is a critical step where cross-contamination can occur. This process should be performed slowly and deliberately.

  • Outer Gloves : Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated waste container.

  • Gown/Coveralls and Sleeves : Unfasten the gown or coveralls. As you remove it, roll it downwards from the shoulders, turning it inside out to contain any contaminants on the exterior surface.

  • Hand Hygiene : Wash hands or use an alcohol-based hand sanitizer.

  • Face Shield and Goggles : Remove the face shield and goggles from the back of the head. Avoid touching the front surface.

  • Respirator (if used) : Remove the respirator from behind without touching the front.

  • Inner Gloves : Remove the final pair of gloves using the same inside-out technique.

  • Final Hand Hygiene : Wash hands thoroughly with soap and water.

Decontamination and Disposal Plan

Proper disposal is essential to protect personnel and the environment.

  • Chemical Waste : Dispose of N-[4-(aminomethyl)phenyl]furan-2-carboxamide and any solutions containing it as hazardous chemical waste.[1][12] The waste must be collected in a clearly labeled, sealed container. Follow all federal, state, and local environmental regulations.[5]

  • Contaminated PPE : All disposable PPE (gloves, gowns, sleeve covers) that has come into contact with the chemical should be considered contaminated waste.[13] Place it in a designated, sealed waste bag or container for hazardous materials.

  • Spill Cleanup : In the event of a spill, alert others in the area.[3] Wearing the appropriate high-level PPE (see Table 2), cover the spill with a non-flammable absorbent material. Sweep up the material and place it in a sealed container for hazardous waste disposal.[5] Do not use strong acids for decontamination due to the reactivity of the furan ring.[7] Wash the spill area thoroughly with soap and water.

  • Glassware Decontamination : Rinse contaminated glassware with a suitable organic solvent (e.g., ethanol or acetone) in a fume hood. Collect the rinse solvent as hazardous waste. Then, wash the glassware with soap and water.

By adhering to this comprehensive guide, laboratory personnel can significantly mitigate the risks associated with handling N-[4-(aminomethyl)phenyl]furan-2-carboxamide, fostering a culture of safety and scientific excellence.

References

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  • Taylor & Francis Online. (2010, June 4). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6). Retrieved February 24, 2026.
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  • Cayman Chemical. (2025, August 22). Safety Data Sheet: 5-Hydroxymethyl-2-furancarboxylic Acid. Retrieved February 24, 2026.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved February 24, 2026.
  • National Center for Biotechnology Information (NCBI). (n.d.). Furan Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 14. National Academies Press (US). Retrieved February 24, 2026.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-Methyl-5-phenyl-furan-3-carboxylic acid amide. Retrieved February 24, 2026.

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